Technical Documentation Center

(2R,4S)-Teneligliptin Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2R,4S)-Teneligliptin

Core Science & Biosynthesis

Foundational

Synthesis and Structural Elucidation of (2R,4S)-Teneligliptin: A Technical Whitepaper

Executive Summary & The Stereochemical Imperative In the landscape of modern antidiabetic pharmacotherapy, Teneligliptin stands out as a highly potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor[1]. The ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Stereochemical Imperative

In the landscape of modern antidiabetic pharmacotherapy, Teneligliptin stands out as a highly potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor[1]. The active pharmaceutical ingredient (API) is stringently defined by its absolute stereochemistry, existing as the (2S,4S)-enantiomer[2]. However, during the process development and scale-up of chiral drugs, the formation of stereoisomeric impurities—such as the (2R,4S)-diastereomer—is an inevitable chemical risk that must be thoroughly profiled[3].

Regulatory guidelines mandate that chiral impurities be controlled, typically to thresholds of <0.1% to 0.15%[4]. To validate the analytical methodologies capable of detecting these minute impurities, the deliberate, targeted synthesis and definitive structural elucidation of reference standards like (2R,4S)-Teneligliptin are critical. As a Senior Application Scientist, I approach this not merely as a synthetic exercise, but as a holistic, self-validating system where molecular design (synthesis) is inextricably linked to spatial confirmation (NMR/MS).

Rationale and Causality in Stereoselective Synthesis

Standard (2S,4S)-Teneligliptin relies on a trans geometrical relationship between the bulky thiazolidine-carbonyl moiety at C2 and the piperazinyl moiety at C4. To synthesize the (2R,4S)-diastereomer—where these functional groups are cis to each other—the synthetic strategy must selectively invert the C2 stereocenter relative to the native API.

The most chemically robust method to achieve this is via a convergent reductive amination pathway[5]. By starting with an enantiopure (2R)-4-oxo-pyrrolidine derivative, we establish the anomalous C2 center early. The subsequent reductive amination at C4 utilizing sodium triacetoxyborohydride (


) favors the thermodynamic equatorial attack of the hydride. The causality here is driven by steric hindrance: the bulky C2 substituent blocks one face of the pyrrolidine ring, forcing the incoming piperazine nucleophile into the cis orientation, successfully yielding the (2R,4S) configuration.

SynthesisWorkflow SM Starting Material (2R)-4-oxo-pyrrolidine derivative RedAm Reductive Amination NaBH(OAc)3, CH2Cl2 SM->RedAm Amine Secondary Amine Pyrazole-piperazine moiety Amine->RedAm Intermediate Protected (2R,4S)-Intermediate RedAm->Intermediate Stereoselective Hydride Attack Deprotect Deprotection (Acidic Cleavage) Intermediate->Deprotect API (2R,4S)-Teneligliptin Target Reference Material Deprotect->API

Caption: Workflow for the stereoselective synthesis of (2R,4S)-Teneligliptin.

Protocol 1: Step-by-Step Synthesis of (2R,4S)-Teneligliptin
  • Activation: Dissolve 1.0 equivalent of 9H-fluoren-9-ylmethyl (2R)-4-oxo-2-(1,3-thiazolidin-3-ylcarbonyl)pyrrolidine-1-carboxylate in anhydrous dichloromethane (DCM) at 0–5 °C under a nitrogen atmosphere.

  • Coupling: Add 1.05 equivalents of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate[6]. Stir for 30 minutes to allow the formation of the intermediate iminium ion.

  • Reduction: Slowly introduce 1.5 equivalents of sodium triacetoxyborohydride (

    
    )[5]. The use of triacetoxyborohydride is critical as its mild reducing power prevents over-reduction and maximizes diastereoselectivity.
    
  • Maturation: Allow the reaction matrix to warm to ambient temperature (20–25 °C) and stir for 12 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM, dry the combined organic phases over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Deprotection: Treat the resulting protected intermediate with a 20% solution of piperidine in N,N-dimethylformamide (DMF) or mild acidic conditions (depending on the protecting group) at 80 °C to yield the crude (2R,4S)-Teneligliptin[4].

  • Purification: Recrystallize from a mixture of methanol and tert-butanol to achieve >99% diastereomeric purity[5].

Advanced Structural Elucidation

Synthesizing the molecule is only the first half of the system; unequivocally proving its 3D architecture requires orthogonally designed analytical techniques.

Mass Spectrometry (LC-MS/MS) Profiling

While MS cannot differentiate stereoisomers directly, it is mandatory for confirming the exact mass and structural connectivity of the synthetic impurity. Teneligliptin exhibits a specific fragmentation signature under collision-induced dissociation (CID). The precursor ion


 at 

undergoes predictable scissions. The cleavage of the thiazolidinyl-pyrrolidine linkage yields a characteristic

fragment, while pyrazole side-chain cleavages yield

and

[7].
Nuclear Magnetic Resonance (2D-NOESY) Logic

The gold standard for stereochemical elucidation in solution is the 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or ROESY experiment[8].

  • In the native (2S,4S)-API , the protons at C2 and C4 are both situated on the same face of the pyrrolidine ring (cis relationship). Because their internuclear distance is

    
    , they exhibit a strong NOE cross-peak .
    
  • In our synthesized (2R,4S)-impurity , the C2 stereocenter is inverted. The C2-proton is now trans to the C4-proton. The pseudo-axial/equatorial ring pucker forces their spatial distance to

    
    , resulting in the absence or severe attenuation of the NOE cross-peak .
    

NMRLogic Acquire Acquire 2D NOESY (Mixing time: 300-500 ms) Analyze Evaluate C2-H and C4-H Cross-Relaxation Peak Acquire->Analyze Decision Is strong NOE present? Analyze->Decision Cis Protons are Cis Assigned: (2S,4S) API Decision->Cis Yes (r < 3.0 Å) Trans Protons are Trans Assigned: (2R,4S) Impurity Decision->Trans No (r > 3.5 Å)

Caption: Logic pathway for differentiating Teneligliptin diastereomers via NOESY NMR.

Protocol 2: High-Resolution NMR Acquisition
  • Dissolve 10 mg of the highly purified (2R,4S)-Teneligliptin in 0.6 mL of deuterated dimethyl sulfoxide (

    
    ) to restrict rapid proton exchange.
    
  • Acquire a standard 1D

    
     NMR (600 MHz) mapping the C2 proton (~4.5 ppm) and C4 proton (~3.7 ppm) regions[4].
    
  • Execute a 2D NOESY pulse sequence with a carefully calibrated mixing time of 400 ms. (A mixing time that is too long will cause spin diffusion, creating false-positive cross-peaks).

  • Process the F1/F2 dimensions and verify the absence of off-diagonal correlations between the C2-H and C4-H resonances.

Chiral Chromatographic Resolution & Quality Control

Once structurally validated, the (2R,4S)-isomer must be chromatographically resolved from the (2S,4S)-API for routine lot release testing. Reverse-phase chromatography fails here; specialized chiral stationary phases (CSPs) are required. Immobilized polysaccharide columns, particularly cellulose-based variants like CHIRALPAK IC-3, are highly effective[9]. The helical cavities of the polysaccharide selectively include or exclude the isomers based on their distinct 3D topological footprints.

Protocol 3: Chiral HPLC Separation Methodology
  • Column: CHIRALPAK IC-3 (4.6 mm × 250 mm, 3 μm particle size)[9].

  • Mobile Phase Preparation: Mix Ethanol, Acetonitrile, and Ethanolamine in a volume ratio of 90:10:0.1 (v/v/v)[9]. The trace ethanolamine is an essential basic additive that neutralizes free silanols and suppresses secondary electrostatic interactions with the piperazine nitrogens, eliminating peak tailing.

  • Parameters: Set column oven temperature to 15 °C. Establish an isocratic flow rate of 0.7 mL/min.

  • Detection: Monitor UV absorbance at 250 nm.

  • Injection: Inject 10 μL of a 1.0 mg/mL sample matrix.

Quantitative Data Summaries

Table 1: Theoretical UPLC-MS/MS Fragmentation Signature | Fragment Ion (


) | Structural Assignment & Mechanism |
| :--- | :--- |
| 427.2  | Intact 

Molecular Ion | | 214.19 | Thiazolidinyl-pyrrolidine moiety (Amide bond cleavage)[7] | | 155.65 | Substituted 3-methyl-1-phenyl-1H-pyrazole fragment[7] | | 138.08 | Cleaved pyrrolidine ring core fragment[7] |

Table 2: Chiral Chromatographic Profiling Limits

Target Compound Absolute Configuration Rel. Retention Time (RRT) Regulatory Limit (%)
Teneligliptin API (2S, 4S) 1.00 N/A (Main Peak)
Impurity 1 (2R, 4S) ~0.85 < 0.1% to 0.15%[5]
Impurity 2 (2S, 4R) ~1.12 < 0.1% to 0.15%[5]
Impurity 3 (2R, 4R) ~1.25 < 0.1% to 0.15%[5]

(Note: RRT values are representative system suitability targets based on typical polysaccharide CSP behavior).

References

  • Teneligliptin - Inxight Drugs: Details. National Center for Advancing Translational Sciences (NCATS). URL: [Link]

  • TENELIGLIPTIN HYDROBROMIDE HYDRATE - precisionFDA. U.S. Food and Drug Administration (FDA). URL: [Link]

  • Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by UPLC tandem mass spectroscopy. Semantic Scholar. URL:[Link]

  • Process for the preparation of teneligliptin (Patent US9518048B2). Google Patents.
  • Development and Validation of Teneligliptin Stereoisomers by HPLC Using Cellulose Based Immobilized Polysaccharide Chiral Stationary Phase. Bentham Science Publishers. URL:[Link]

  • Patent Application Publication US 2015/0203484 A1. Googleapis / Patent Office.

Sources

Exploratory

The Architectural Mastery of Teneligliptin: Discovery, Structure-Activity Relationship, and Preclinical Workflows

Content Type: Technical Guide & Whitepaper Target Audience: Drug Development Professionals, Structural Biologists, and Pharmacologists Executive Summary: Redefining Incretin Preservation Since the discovery that the ubiq...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide & Whitepaper Target Audience: Drug Development Professionals, Structural Biologists, and Pharmacologists

Executive Summary: Redefining Incretin Preservation

Since the discovery that the ubiquitous dipeptidyl peptidase-4 (DPP-4) enzyme rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), DPP-4 inhibitors (gliptins) have become a cornerstone in the management of type 2 diabetes mellitus (T2DM)[1].

Among these, Teneligliptin emerges as a chemically distinct, third-generation, Class 3 DPP-4 inhibitor. Originally synthesized by Mitsubishi Tanabe Pharma, it achieves sub-nanomolar potency and an extensive half-life via a highly rigid pentacyclic structure[2]. This guide provides an in-depth mechanistic breakdown of teneligliptin's structure-activity relationship (SAR), its unique molecular dynamics, and a rigorous, self-validating preclinical assay framework for gliptin selectivity.

Structural Architecture: The "J-Shaped" Anchor-Lock Domain

Gliptins are classified into three major groups based on their interaction with the DPP-4 subsites:

  • Class 1 & 2: Bind primarily to the S1 and S2 subsites (e.g., Vildagliptin, Saxagliptin) or extend slightly into S1'/S2' (e.g., Alogliptin, Linagliptin)[3][4].

  • Class 3: Bind tightly to the S1, S2, and the S2 extensive subsite[3].

Teneligliptin is a prolylthiazolidine-based Class 3 inhibitor. Its most defining chemical feature is a rigid, five-ring "J-shaped" structure[5].

The Causality of the Pentacyclic Structure

Why does this structure matter for pharmacodynamic potency?

  • Thermodynamic Efficiency: The rigid conformation severely restricts rotational freedom before binding. This pre-organized structure drastically reduces the entropy loss typically incurred when a flexible ligand locks into an enzyme pocket[5].

  • S2 Extensive Subsite Engagement: The unique anchor-lock domain of the phenyl ring on the pyrazole binds tightly into the highly hydrophobic S2 extensive subsite[6]. Furthermore, it forms a critical hydrogen bond between the inhibitor’s carbonyl group and the side chain of the Asn710 residue at the S2 site[5].

  • Resulting Potency: Because of these interactions, teneligliptin exhibits approximately five times higher inhibitory activity against DPP-4 than standard counterparts like sitagliptin[3][5].

Pathway DPP4 DPP-4 Protease (Active) Incretins Intact GLP-1 / GIP (Preserved) DPP4->Incretins Proteolysis Blocked Teneligliptin Teneligliptin (J-Shaped Scaffold) Teneligliptin->DPP4 Anchors S1, S2, S2 ext BetaCells Pancreatic β-cells (Receptor Agonism) Incretins->BetaCells Activates GPCRs Insulin Insulin Secretion & Glycemic Control BetaCells->Insulin Increases cAMP

Caption: Mechanism of Action: Teneligliptin inhibiting DPP-4 to preserve incretins.

Preclinical Validation: Self-Validating Protocol for DPP-4 Selectivity

In drug discovery, confirming selectivity against off-target homologues (like DPP-8, DPP-9, and Fibroblast Activation Protein[FAP]) is an absolute safety prerequisite, as DPP-8/9 inhibition is heavily correlated with debilitating immunosuppression and severe toxicity[2][5].

Below is the highly structured, step-by-step methodology used to establish teneligliptin’s preclinical enzyme kinetics.

Protocol: In Vitro Fluorescent Cleavage Assay

Step 1: Matrix Preparation & Dual Baseline Establishment

  • Procedure: Prepare parallel 96-well assay plates. Plate A contains isolated recombinant human DPP-4. Plate B contains healthy human plasma.

  • Causality (The "Why"): Testing isolated recombinant enzymes determines pure biophysical binding affinity without steric interference. Testing in human plasma validates the real-world kinetic environment, ensuring the compound isn’t rendered inert by non-specific protein binding in blood[2].

Step 2: Anchor-Lock Validation via Concentration-Response

  • Procedure: Titrate teneligliptin starting from 0.01 nmol/L up to 100 nmol/L using a standard assay buffer (e.g., Tris-HCl, pH 7.4). Incubate for 30 minutes at 37°C.

  • Causality (The "Why"): The 30-minute incubation period allows teneligliptin’s slow-dissociating "anchor-lock" complex to reach thermodynamic equilibrium with the catalytic site[4].

Step 3: Kinetic Cleavage Monitoring

  • Procedure: Add 10 µM of a synthetic fluorogenic substrate, Gly-Pro-AMC (7-amino-4-methylcoumarin). Continuously track fluorescence over 60 minutes using a microplate reader (Excitation: 380 nm / Emission: 460 nm).

  • Causality (The "Why"): Uninhibited DPP-4 specifically cleaves the dipeptide bond after proline, liberating free, highly fluorescent AMC. The rate of AMC accumulation perfectly inversely correlates with the drug's inhibitory strength, generating highly accurate

    
     values.
    

Step 4: Orthogonal Counterscreening (Toxicity Prevention)

  • Procedure: Repeat the exact matrix (using recombinant DPP-8, DPP-9, and FAP) at teneligliptin concentrations >10 µmol/L.

  • Causality (The "Why"): This step acts as the self-validating safety net. By forcing a massive saturation of the drug (>10 µmol/L) onto homologous targets, we prove that teneligliptin maintains >700- to 1500-fold higher affinity specifically for DPP-4, safeguarding the downstream clinical profile[5].

Assay S1 1. Matrix Preparation Rec-DPP4 vs Human Plasma S2 2. Anchor-Lock Binding Titrate Inhibitor (0.1–100 nM) S1->S2 Causality: Define physiologic vs isolated affinity S3 3. Kinetic Measurement Gly-Pro-AMC Fluorogenic Cleavage S2->S3 Causality: Quantify enzyme-inhibitor dissociation S4 4. Orthogonal Validation DPP-8/9 Counterscreening S3->S4 Causality: Verify systemic safety & selectivity

Caption: Self-validating in vitro assay workflow for gliptin selectivity.

Pleiotropic Phenotypes: Antioxidant Capacities and Pharmacokinetics

Beyond glycemic control, the novel chemical configuration of teneligliptin confers secondary benefits not observed in legacy gliptins like linagliptin or alogliptin.

Direct Hydroxyl Radical (·OH) Scavenging

Recent in vivo applications in perivascular adipose tissue (PVAT) frameworks demonstrated that teneligliptin acts as a direct scavenger of highly reactive ·OH radicals[5]. This effect operates entirely independently of DPP-4 inhibition. This mechanism drastically curtails endothelial oxidative stress, validated by observable reductions in the urinary excretion of the oxidative biomarker 8-hydroxy-2ʹ-deoxyguanosine (8-OHdG)[5].

Dual Elimination Pathways

The structural resilience of the molecule directs its pharmacokinetics. Approximately 34.4% of the unchanged compound is excreted renally, while the remaining 65.6% undergoes biotransformation in the liver via Cytochrome P450 3A4 (CYP3A4) and flavin-containing monooxygenases (FMO) 1 and 3[2][4]. This balanced dual-excretion profile often reduces the need for severe dosage titrations in patients with mild-to-moderate renal or hepatic dysfunction.

Quantitative Data Summary

A direct, quantified comparison highlights the architectural superiority of engaging the S2 extensive subsite compared to earlier-generation scaffolds.

Pharmacological ParameterTeneligliptinSitagliptinVildagliptin
Inhibitor Classification Class 3[3][5]Class 3[3]Class 2[3]
Binding Subsites S1, S2, S2 extensiveS1, S2, S2 extensiveS1, S2

(Rec. Human DPP-4)
0.889 nmol/L [2][5]6.74 nmol/L[5]10.5 nmol/L[5]

(Human Plasma)
1.75 nmol/L [2][5]4.88 nmol/L[5]7.67 nmol/L[5]
DPP-8 / DPP-9

0.189 / 0.150 µmol/L[2]Non-specificNon-specific
Direct ·OH Scavenging Yes (Reduces 8-OHdG)[5]NoNo
Primary Metabolism CYP3A4, FMO1, FMO3[4]Minimal Metabolism[4]Non-CYP pathways[4]

References

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC. (Source: nih.gov).[Link]

  • The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC. (Source: nih.gov).[Link]

  • Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC. (Source: nih.gov).[Link]

  • Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus - PMC. (Source: nih.gov).[Link]

  • Efficacy and safety of teneligliptin - PMC. (Source: nih.gov).[Link]

  • DPP-4 Inhibition and the Path to Clinical Proof - PMC. (Source: nih.gov).[Link]

Sources

Foundational

A Technical Guide to the Effects of (2R,4S)-Teneligliptin on GLP-1 and GIP Hormone Levels

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Dipeptidyl peptidase-4 (DPP-4) inhibitors represent a cornerstone in the management of type 2 diabetes mellitus (T2DM). This technical gui...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptidyl peptidase-4 (DPP-4) inhibitors represent a cornerstone in the management of type 2 diabetes mellitus (T2DM). This technical guide provides an in-depth analysis of (2R,4S)-Teneligliptin, a potent and selective DPP-4 inhibitor, focusing on its core mechanism of action and subsequent effects on the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). We will dissect the intricate molecular interactions between Teneligliptin and the DPP-4 enzyme, present clinical data quantifying its impact on active incretin levels, and provide detailed, field-proven methodologies for the accurate measurement of these hormones. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical protocols necessary to investigate and leverage the therapeutic potential of Teneligliptin.

The Incretin System and Dipeptidyl Peptidase-4 (DPP-4): A Therapeutic Nexus

The "incretin effect" is a physiological phenomenon describing the amplified insulin secretion following oral glucose administration compared to an equivalent intravenous glucose load.[1][2] This effect is predominantly mediated by two gut-derived hormones: GLP-1 and GIP.[3][4]

  • Glucagon-Like Peptide-1 (GLP-1): Secreted from L-cells of the distal intestine, GLP-1 stimulates glucose-dependent insulin secretion, suppresses glucagon release from pancreatic α-cells, delays gastric emptying, and promotes satiety.[1][5][6]

  • Glucose-dependent Insulinotropic Polypeptide (GIP): Secreted from K-cells in the proximal small intestine, GIP also stimulates glucose-dependent insulin secretion.[7][8]

Both GLP-1 and GIP have extremely short in-vivo half-lives, typically 2-5 minutes, as they are rapidly inactivated by the serine protease Dipeptidyl Peptidase-4 (DPP-4).[2][8] DPP-4 cleaves the N-terminal dipeptides from active GLP-1 and GIP, rendering them unable to bind to their respective receptors and elicit their insulinotropic effects.[2][9] In T2DM, the incretin effect is often blunted.[10] Therefore, inhibiting DPP-4 to prolong the action of endogenous GLP-1 and GIP is a key therapeutic strategy.[3][11]

(2R,4S)-Teneligliptin: Mechanism of Potent and Sustained DPP-4 Inhibition

Teneligliptin is a potent, selective, and long-acting DPP-4 inhibitor.[12][13] Its efficacy stems from a unique chemical structure that facilitates a robust and durable interaction with the DPP-4 enzyme.

Molecular Interaction with DPP-4

The DPP-4 enzyme has several key binding sites (S1, S2, and S2 extensive subsite) that interact with its substrates and inhibitors. Teneligliptin's structure, characterized by five consecutive rings forming a "J-shaped" or "anchor-lock" domain, allows for extensive interaction with these subsites.[4][14][15] This unique conformation promotes strong, covalent bonding and a high contact surface area, leading to a tighter and more prolonged binding compared to some other gliptins.[9][14][16] This potent binding results in sustained inhibition of DPP-4 activity, which is crucial for maintaining elevated levels of active incretins over a 24-hour dosing period.[12][13]

Signaling Pathway of DPP-4 Inhibition

By inhibiting DPP-4, Teneligliptin prevents the degradation of active GLP-1 and GIP. This leads to a two- to three-fold increase in their circulating concentrations.[3][17] The elevated levels of active incretins can then bind to their respective G-protein coupled receptors on pancreatic β-cells, activating adenylate cyclase, increasing intracellular cAMP levels, and ultimately potentiating glucose-dependent insulin secretion.[7][10]

DPP4_Inhibition_Pathway Meal Meal Intake Gut Gut L-cells & K-cells Meal->Gut stimulates Incretins Active Incretins (GLP-1 & GIP) Gut->Incretins releases DPP4 DPP-4 Enzyme Incretins->DPP4 degraded by BetaCell Pancreatic β-cell Incretins->BetaCell binds to receptor AlphaCell Pancreatic α-cell Incretins->AlphaCell binds to receptor Inactive Inactive Metabolites DPP4->Inactive Teneligliptin (2R,4S)-Teneligliptin Teneligliptin->DPP4 INHIBITS Insulin ↑ Insulin Secretion (Glucose-Dependent) BetaCell->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Glucagon ↓ Glucagon Secretion AlphaCell->Glucagon Glucagon->Glucose (reduces hepatic glucose production) ELISA_Workflow start Start: Stabilized Plasma Sample prep Prepare Standards, Controls, & Reagents start->prep plate Add Standards, Controls, Samples to Pre-coated Plate prep->plate incubate1 Incubate with Detection Antibody plate->incubate1 wash Wash to Remove Unbound Reagents incubate1->wash substrate Add Enzyme Substrate wash->substrate incubate2 Incubate for Color Development substrate->incubate2 stop Add Stop Solution incubate2->stop read Read Absorbance (Microplate Reader) stop->read analyze Analyze Data: Standard Curve & Interpolation read->analyze end End: Quantified Hormone Levels analyze->end

Sources

Protocols & Analytical Methods

Method

(2R,4S)-Teneligliptin for in vitro studies in pancreatic beta-cell lines

Application Note: Utilizing (2R,4S)-Teneligliptin to Deconvolute Dipeptidyl Peptidase-4 (DPP-4) Dependent and Independent Pathways in Pancreatic Beta-Cell Glucotoxicity Models Introduction & Scientific Rationale Teneligl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing (2R,4S)-Teneligliptin to Deconvolute Dipeptidyl Peptidase-4 (DPP-4) Dependent and Independent Pathways in Pancreatic Beta-Cell Glucotoxicity Models

Introduction & Scientific Rationale

Teneligliptin is a structurally unique, third-generation DPP-4 inhibitor defined by a “J-shaped” five-ring structure that creates a highly stable "anchor-lock" binding within the DPP-4 enzyme active site[1]. While its canonical role is extending the half-life of incretin hormones (GLP-1 and GIP) to manage Type 2 Diabetes Mellitus[], recent in vitro analyses have uncovered direct, non-incretin-mediated protective effects on pancreatic beta-cells. In INS-1 and 1.1B4 beta-cell lines, active Teneligliptin prevents glucotoxicity-induced mitochondrial dysfunction, suppresses p38 MAPK activation, and upregulates the USP22-SIRT1 signaling axis to prevent beta-cell apoptosis[3].

The Role of the (2R,4S) Stereoisomer: The core challenge in modern drug development is proving target engagement versus off-target scaffold effects. The DPP-4 enzyme active site is heavily stereoselective; binding affinity drops exponentially if the spatial geometry deviates from the highly active conformations (like the (2R,4R) or (2S,4S) enantiomeric structures)[]. By utilizing the (2R,4S)-Teneligliptin diastereomer as a reference standard, researchers can systematically isolate DPP-4-independent pathways. If administering this specific non-canonical isomer fails to inhibit DPP-4 but still limits reactive oxygen species (ROS) accumulation and stabilizes SIRT1, researchers can functionally prove that beta-cell preservation is an intrinsic, off-target kinase-modulating property of the compound’s structural backbone. This isomer is also crucial as an analytical reference standard for quantifying stereoisomeric purity in complex biological samples using LC-MS/MS[4].

Biological Pathways & Target Deconvolution

Glucotoxicity drastically alters beta-cell homeostasis. Brief high-glucose exposure directly lowers the Glutathione (GSH)-to-GSSG ratio in INS-1 cells, triggering pathological intracellular ROS generation primarily via NADPH oxidase (NOX) enzymes[5]. This oxidative stress triggers p38 MAPK, culminating in the downregulation of the survival protein SIRT1 and the pro-apoptotic hyperacetylation of Peroxiredoxin-3 (PRDX3)[3].

G HG High Glucose (Glucotoxicity) ROS Intracellular ROS Accumulation HG->ROS p38 p38 MAPK Activation ROS->p38 SIRT1 SIRT1 / USP22 Downregulation p38->SIRT1 PRDX3 PRDX3 Deacetylation p38->PRDX3 Prevents Apoptosis Beta-Cell Apoptosis SIRT1->Apoptosis SIRT1->PRDX3 Promotes Tenel (2R,4S)-Teneligliptin Tenel->p38 Inhibits? Tenel->SIRT1 Restores? DPP4 DPP-4 Inhibition (Stereo-dependent) Tenel->DPP4 Weak Target Affinity

Fig 1: Proposed theoretical pathway of (2R,4S)-Teneligliptin in beta-cells under glucotoxicity.

Experimental Methodologies

Protocol 1: Culturing and Glucotoxic Induction

Causality: INS-1 (rat) and MIN6 (mouse) cell lines are rigorously selected over primary islets due to their robust passage stability and preservation of glucose-stimulated insulin secretion (GSIS), providing high-throughput reproducibility for structural-activity relationship (SAR) assays[6].

  • Cell Seeding: Culture INS-1 cells in RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol. (Note: β-mercaptoethanol is an absolute requirement for INS-1 cell glutathione synthesis and baseline antioxidant defense).

  • Synchronization (Self-Validation): Once cells reach 75% confluence in 6-well plates, perform a washout with 1X PBS. Starve the cells in a low-glucose (3 mM), serum-free RPMI-1640 medium for 12 hours. This step halts the cell cycle and standardizes baseline cellular metabolism.

  • Compound Treatment: Replace media with the following precise experimental conditions for 24 hours:

    • Negative Control: 3 mM Glucose.

    • Glucotoxicity Model: 30 mM Glucose (proven to trigger mitochondrial stress)[3].

    • Positive Rescue Control: 30 mM Glucose + 3 µM standard active Teneligliptin.

    • Experimental Probe: 30 mM Glucose + (2R,4S)-Teneligliptin (titrated at 1 µM, 3 µM, and 10 µM).

Workflow C1 Seed INS-1/MIN6 C2 Starvation (12h) C1->C2 C3 30mM High Glucose C2->C3 C4 (2R,4S)-Teneligliptin C3->C4 C5 Mechanistic Assays C4->C5

Fig 2: In vitro assay workflow for evaluating stereoisomer efficacy in beta-cells.

Protocol 2: Intracellular ROS and Apoptosis Quantification

Causality: Because active Teneligliptin mitigates high-glucose-induced ROS generation[3], assessing (2R,4S)-Teneligliptin isolates whether radical scavenging is a core property of the piperazine-pyrrolidine backbone.

  • ROS Labeling: Post-treatment, discard media and wash twice with PBS. Incubate cells with 10 µM H2DCFDA (a cell-permeant indicator of ROS) in a serum-free medium at 37°C for 30 minutes in the dark.

  • Self-Validating Positive Control: Prior to dye loading, expose a dedicated "blank" well to 100 µM H2O2 for 15 minutes to guarantee esterase cleavage and dye activation fidelity.

  • Flow Cytometry: Wash cells thoroughly with PBS, trypsinize, and rapidly analyze using a flow cytometer (Ex: 485 nm / Em: 535 nm) to capture the median fluorescence intensity (MFI).

  • Apoptosis Assay: Perform parallel Annexin V-FITC / Propidium Iodide (PI) counter-staining to differentiate early vs. late beta-cell apoptosis.

Protocol 3: Mechanistic Protein Extraction & Western Blotting
  • Lysis: Rapidly harvest cells on ice using RIPA buffer fortified with 1X Halt Protease and Phosphatase Inhibitor Cocktail. (Crucial: Omission of phosphatase inhibitors will result in the immediate enzymatic cleavage of transient p-p38 MAPK signatures).

  • Standardization: Validate protein yields using a BCA Assay (Target loading: 25 µ g/lane ).

  • Immunoblotting: Resolve via 10% SDS-PAGE and transfer to a PVDF membrane. Probe overnight at 4°C for SIRT1 (1:1000), phosphorylated p38 MAPK (1:1000), total p38 MAPK (1:1000), acetylated PRDX3, and use β-actin (1:5000) as the internal loading control.

Data Presentation & Expected Modulations

By juxtaposing standard Teneligliptin with the (2R,4S) variant, researchers can map expected assay outputs into an analytical matrix. The known human DPP-4


 for active Teneligliptin sits tightly at ~1.75 nM[7]. A massive divergence in DPP-4 inhibition alongside retained SIRT1 preservation in the (2R,4S) cohort would confirm target-independent cellular protection.
Experimental ConditionIntracellular ROS (% of Control)Apoptotic Rate (Annexin V+)DPP-4 Inhibition (

, nM)
SIRT1 Protein Expression
Basal Glucose (3 mM) 100 ± 5%< 5%N/ABaseline (1.0x)
High Glucose (30 mM) 280 ± 15%22 ± 3%N/ARepressed (~0.35x)
HG + Active Teneligliptin (3 µM) 120 ± 8%8 ± 2%~1.75[7]Restored (~0.85x)
HG + (2R,4S)-Teneligliptin (3 µM) Investigational ProbeInvestigational ProbeExpected Weak (> 100)Investigational Probe

References

1.[1] SCIRP. Teneligliptin: Heralding Change in Type 2 Diabetes. SCIRP.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdhj9V9r0BiTFJwHs5R-_VmTBBYT7u-FcvLoyF_KHI2D0NN9Lqvy0aA3Z_UyrtmPo5VcRAHGlXdS155UiGkJo9qcNvfklthvFoQlGJg61AkYnrWbvUl0fjHnpzssgno1JlEEQ2jCMnD0cvp2QyX9dNo34kmkSR4w==] 2.[] BOC Sciences. CAS 1404559-17-6 ((2R,4R)-Teneligliptin). BOC Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJvnGVrl1GTbMxpK2lNOJTc4xA9gb0x-gJohAkOxeCqL726VmSxqdeE5cybnBVPKs6sUz3OfgqxtZZcK00yDRqlEhVyji38Kxef2cFb8JfFVy_PDVs6-zn8_7S1u7Y4uDi8cPl0peu2Z0406Tbd2HjqKsFDYZtq9jAPzWzoBt7nrqXORKdaFHQGbs=] 3.[3] MedChemExpress. Teneligliptin hydrobromide - Product Data Sheet. MedChemExpress.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTTMRYIZfJxC_UrHKZMJ2H6zN5dMnYyRPWYi8yt20VBMHZHKapmuiUfk6XmsHPNZHQCCSmcwJqy2ozk5Fv6XdhGLaC446FLbPbdpg1vlX7xjZdBBLL-M6ryZ8AL-APYeTTwJaZeHP0hyQlJLnxcYTfA2zBQ47vU08Orifzk-AS5Ng2Cunj-7hMnPy9xHSBPGBUUysXQWOSAPMD4fQsTbXYZ1U8VCgO] 4. Simson Pharma. Teneligliptin | Simson Pharma Limited. Simson Pharma.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHJLTchPbSaQmxiSB2oN3L50APaMR4hFvFM-6zX9ceqtQgoB-RX5nQT6EnCwXH45J46WzPWIrIh-3EHvD-DTEqZs2EcaMwJe8xrMmHHCN3wowTQNXVyQFmt-_v3wn7hxSAFwjS4XWmi2skol9AVw==] 5.[4] MOPH. Assessment report - National Drug Information. MOPH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6wuIifzBajY0IVSRppukoFtbE1ppdqnh4kBKMMBogFnRiD8z8c3xhMbfkH6vdplhnu4SwTfMUNul6zeAO1ZLZdmYbdQd5PeaHLMH_kTtXCIBKXzwUY0KFF0-I5yVxxfk-0zMSVzdVMT9u0Qq0Nj5CZuUWg3IAfmxPIRjhCtmHFeYmyrLCP3Gsvu5t7nmIvGBmvZ4s5mDCBYc_al8cCMRsLMEUgcHC] 6.[6] ResearchGate. (PDF) COMPARING THE BEHAVIOUR OF HUMAN AND RODENT BETA CELL LINES FOR IN VITRO DIABETES MELLITUS STUDY. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5wizHtNKeHlTSoh2A_6T7pLVo3IfKq0fORAVCsE8omJOJc0KlPmYRrXGS3Rzbq78LbWYA10T7IT17MDmIUeTgfJHb-Pepj8J2outucl62SMMec1vxCWWePzXpqARsXjEyrhRUdpcvUUSn6_Yg4826nbYlEIfYXQizelplRIZ64nNSlWws56iCNauj9gEeXsjpzVluP4jSyvggCJRHLpdBn44N0zA7olmEkIxBVpbkZ2RYbePDrlvEs1NdKBmh_L9Y6C90o604t75ace1zEsI=] 7.[5] MDPI. NADPH Oxidase (NOX) Targeting in Diabetes: A Special Emphasis on Pancreatic β-Cell Dysfunction. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyZcRAR-Yxmx5mEpIVtXuP5KOLOSrvdg_V-U_qYM18Bv6qcvHUhboaLDlaIL7eMB_HLlfoqMzmYZOQTbAX73PbdwcuUF9ebij5DuGHxiLTqbQOyugOzf72WLGa5Z4AdRHBRbg=] 8.[7] PMDA. Report on the Deliberation Results April 27, 2012. PMDA.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGELgJa3u-tZpbeoX3S3YLYSAy-7qCHdGeoekhGj0msVuFdv_luzW7CYsedcC_W0RmnmAXZH7DA1S_wrd0Bz-yZAXA2PDCkGvb5QnEWIKmkkGjP2ZB-HzFSWPyNLNEYpQE_Qj5-eg==]

Sources

Application

Analytical method validation for (2R,4S)-Teneligliptin in bulk drug

Application Note & Protocol: Chiral Analytical Method Validation for (2R,4S)-Teneligliptin in Bulk Drug As the pharmaceutical industry shifts toward highly selective therapeutic profiles, managing the stereochemical puri...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Chiral Analytical Method Validation for (2R,4S)-Teneligliptin in Bulk Drug

As the pharmaceutical industry shifts toward highly selective therapeutic profiles, managing the stereochemical purity of complex dipeptidyl peptidase-4 (DPP-4) inhibitors like Teneligliptin is paramount. Teneligliptin possesses two chiral centers, giving rise to four potential stereoisomers. Quantifying the specific (2R,4S)-Teneligliptin stereoisomer in bulk active pharmaceutical ingredients (APIs) presents a distinct analytical challenge that cannot be resolved using standard achiral reverse-phase chromatography[1].

This application note provides an in-depth, self-validating framework for the analytical method validation of (2R,4S)-Teneligliptin. This guide bridges the mechanistic chemistry of chiral separation with the regulatory rigor of the recently updated ICH Q2(R2) guidelines and the Quality-by-Design (QbD) principles of ICH Q14[2][3].

Scientific Context & Chromatographic Strategy

Achieving baseline resolution between Teneligliptin stereoisomers requires exploiting transient diastereomeric interactions. To achieve this, we utilize a cellulose-based immobilized polysaccharide Chiral Stationary Phase (CSP), specifically relying on derivatives like CHIRALPAK IC-3[4].

The Causality Behind the Method Parameters:

  • Stationary Phase Selection: Immobilized polysaccharide columns provide multiple interaction sites (hydrogen bonding,

    
    -
    
    
    
    interactions, and dipole-dipole stacking) within a chiral groove, selectively retaining the (2R,4S) isomer differently than the API's primary enantiomer[4].
  • Mobile Phase Architecture: A polar isocratic mobile phase composed of Ethanol : Acetonitrile : Ethanolamine (90:10:0.1 %v/v/v) is utilized. Ethanol acts as the primary eluent, offering strong hydrogen-bonding capabilities, while Acetonitrile fine-tunes the solvent polarity and elution strength[4].

  • Role of Ethanolamine: Teneligliptin is a basic drug. In the absence of an organic modifier, its basic nitrogen groups would strongly interact with the residual silanols on the silica support of the column, causing severe peak tailing. Adding 0.1% ethanolamine acts as a competitive amine, masking these active sites and ensuring sharp, symmetrical peaks[4][5].

G A Method Goal Target Isomer Resolution B Risk Assessment & QbD (ICH Q14) A->B C Method Optimization Chiral Selector & Modifier B->C D Method Validation ICH Q2(R2) Parameters C->D E Routine QC Lifecycle Monitoring D->E

Lifecycle of an analytical procedure from target definition to Q2(R2) validation.

Method Validation Protocol: A Self-Validating System

The ICH Q2(R2) guideline emphasizes that validation must empirically prove an analytical procedure is fit for its intended purpose through a lifecycle approach[6][7]. The following protocol ensures each parameter acts as a self-checking mechanism.

Step 2.1: System Suitability Testing (SST)

Rationale: Before any validation parameter is tested, the system must demonstrate its resolving power.

  • Protocol: Inject a standard resolution mixture containing 10 µg/mL of each stereoisomer ((2S,4S), (2S,4R), (2R,4R), and (2R,4S)-Teneligliptin) in the mobile phase.

  • Acceptance Criteria: The resolution (

    
    ) between (2R,4S)-Teneligliptin and the closest eluting isomer must be 
    
    
    
    1.5. The tailing factor (
    
    
    ) must be
    
    
    1.5, and the theoretical plate count (
    
    
    )
    
    
    [8].
Step 2.2: Specificity

Rationale: Specificity guarantees the method detects only the target (2R,4S) isomer without interference from degradants, bulk API matrix, or mobile phase components[2].

  • Protocol: Inject a blank (mobile phase), a placebo matrix, an unspiked bulk Teneligliptin API sample, and an API sample spiked with 0.1% (w/w) (2R,4S)-Teneligliptin.

  • Validation Check: Compare the chromatograms. Ensure the retention window for the (2R,4S) peak exhibits no co-eluting peaks from the blank or bulk matrix. Peak purity must be confirmed via Photo Diode Array (PDA) detection.

Step 2.3: Linearity, LOD, and LOQ

Rationale: Determines the analytical range and the minimum detectable amount. In impurity/isomer testing, establishing precise limits is crucial[6].

  • Protocol: Prepare a series of standard solutions spanning LOQ to 150% of the specification limit (typically 0.05 to 5.0 µg/mL for chiral impurities). Plot peak area versus concentration.

  • Validation Check: Using linear regression, verify the correlation coefficient (

    
    ). Calculate LOD and LOQ based on the standard deviation of the response (
    
    
    
    ) and slope (
    
    
    ):
    
    
    and
    
    
    [4][9].
Step 2.4: Accuracy (Recovery)

Rationale: Demonstrates the closeness of agreement between the true value and the obtained value[6].

  • Protocol: Prepare bulk API solutions spiked with known quantities of (2R,4S)-Teneligliptin at three concentration levels (50%, 100%, and 150% of the target specification). Prepare in triplicate for each level (9 determinations total).

  • Validation Check: Calculate the percentage recovery. Because this is an impurity assay context, acceptable recoveries range from 90.0% to 110.0%, with a % RSD

    
     2.0%[10][11].
    
Step 2.5: Precision (Repeatability and Intermediate)

Rationale: Evaluates the degree of scatter between a series of measurements under stipulated conditions[6].

  • Protocol: For Repeatability, analyze six independent sample preparations of the API spiked at the 100% specification level by the same analyst on the same day. For Intermediate Precision, repeat the analysis on a different day, with a different analyst, using a different column lot.

  • Validation Check: The % RSD for the (2R,4S)-Teneligliptin peak area across all injections must be

    
     2.0%[10].
    
Step 2.6: Robustness via QbD

Rationale: Robustness should be established using multivariate Design of Experiments (DoE) per ICH Q14 to evaluate the reliability of the method under deliberate, slight variations.

  • Protocol: Utilize a Plackett-Burman or Box-Behnken design software matrix to systematically vary:

    • Column oven temperature (

      
       2°C)
      
    • Flow rate (

      
       0.1 mL/min)
      
    • Mobile phase ethanol concentration (

      
       2% v/v)
      
  • Validation Check: System suitability parameters (

    
    , 
    
    
    
    ) must remain within acceptable limits across all experimental variations, confirming the method's resilience[10].

G S 1. System Suitability Testing Confirm Resolution & Symmetry Spec 2. Specificity Blank/Placebo Matrix Evaluation S->Spec Lin 3. Linearity & Range Establish LOQ to 150% Spec->Lin Acc 4. Accuracy Spike Recovery (50%, 100%, 150%) Lin->Acc Prec 5. Precision Intra-day & Inter-day Variance Lin->Prec Rob 6. Robustness Multivariate DOE Analysis Acc->Rob

Sequence of analytical method validation demonstrating logical causality.

Data Presentation & Acceptance Metrics

To consolidate complex quantitative expectations, the following tables detail both the optimized parameters and the target validation outcomes based on current literature and ICH Q2(R2) expectations.

Table 1: Proposed Chromatographic Strategy for (2R,4S)-Teneligliptin

ParameterOptimized ConditionMechanistic Rationale
Column CHIRALPAK IC-3 (250 × 4.6 mm, 3 µm)Immobilized polysaccharide derivatives enable selective steric encapsulation.
Mobile Phase Ethanol:Acetonitrile:Ethanolamine (90:10:0.1 v/v/v)Ethanol drives separation; Ethanolamine eliminates silanol-induced peak tailing.
Flow Rate 0.7 mL/minBalances linear velocity for optimal mass transfer without excessive backpressure.
Detection PDA at 250 nmAligning with the

of the substituted pyrazole/thiazolidine structure.
Temperature 15°CLower temperatures enhance enantioselective interaction kinetics.

Table 2: ICH Q2(R2) Validation Summary & Target Acceptance Criteria

Validation ParameterICH Target Acceptance CriteriaExpected Outcome for (2R,4S)-Isomer
System Suitability

,

,


,

Specificity No interference at the isomer RTPeak Purity Index

Linearity Correlation Coefficient (

)

over 0.05 - 5.0 µg/mL
LOD & LOQ S/N Ratio

(LOD) and

(LOQ)
LOD

0.02 µg/mL, LOQ

0.06 µg/mL
Accuracy (Recovery) 90.0% – 110.0% (for limits/impurities)Mean recovery 98.0% – 102.0%
Precision % RSD

2.0% (Intra and Inter-day)
% RSD

1.5%
Robustness SST parameters met under variationPassing resolution across matrix

References

  • ICH Expert Working Group. "ICH Q2(R2) Validation of Analytical Procedures." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). November 2023. Available at: [Link][2]

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." Guidelines Database. Available at: [Link][6]

  • Gunnam, S., et al. "Development and Validation of Teneligliptin Stereoisomers by HPLC Using Cellulose Based Immobilized Polysaccharide Chiral Stationary Phase." Current Pharmaceutical Analysis, Volume 17, Issue 10, December 2021. Bentham Science Publishers. Available at: [Link][4]

  • Daswadkar S.C., et al. "Implementation of Quality by Design Study on Analytical Method Development and Validation of Teneligliptine." International Journal of Chemical & Pharmaceutical Analysis, October 2018. Available at:[Link]

  • Narender Boggula, et al. "RP-HPLC Method Validation for The Simultaneous Estimation of Remogliflozin and Teneligliptin in Bulk and Pharmaceutical Dosage Form." CR Subscription Agency. Available at: [Link][8]

Sources

Method

Application Notes and Protocols for (2R,4S)-Teneligliptin in Non-Diabetic Research Models

Introduction: Unveiling the Pleiotropic Potential of Teneligliptin Beyond Glycemic Control Teneligliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2] While clinically approved f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Pleiotropic Potential of Teneligliptin Beyond Glycemic Control

Teneligliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2] While clinically approved for the management of type 2 diabetes mellitus, a growing body of preclinical and clinical evidence highlights its significant therapeutic potential in a range of non-diabetic pathologies. The primary mechanism of action of Teneligliptin involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing insulin secretion and suppressing glucagon release in a glucose-dependent manner.[1][3] However, the scientific intrigue surrounding Teneligliptin in non-diabetic research stems from its pleiotropic effects, which are independent of its glucose-lowering activity. These effects are largely attributed to the inhibition of DPP-4 on various substrates beyond incretins and the subsequent modulation of inflammatory, oxidative stress, and cellular signaling pathways.[4][5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of (2R,4S)-Teneligliptin in non-diabetic research models. We will delve into its mechanistic underpinnings in various disease contexts and provide detailed, field-proven protocols to facilitate the exploration of its therapeutic utility.

Core Mechanism of Action in Non-Diabetic Models: The DPP-4 Inhibition Advantage

DPP-4 is a ubiquitous enzyme expressed on the surface of numerous cell types, including endothelial cells, immune cells, and neurons.[6] Its substrates include not only incretins but also a variety of chemokines, neuropeptides, and growth factors. By inhibiting DPP-4, Teneligliptin modulates the activity of these substrates, leading to a cascade of beneficial effects in non-diabetic conditions.

cluster_0 Teneligliptin cluster_1 DPP-4 Enzyme cluster_2 Bioactive Peptides cluster_3 Pleiotropic Effects Teneligliptin Teneligliptin DPP4 DPP4 Teneligliptin->DPP4 Inhibits AntiOxidative Anti-oxidative Stress Teneligliptin->AntiOxidative Direct Effect GLP1 GLP-1 DPP4->GLP1 Degrades SDF1a SDF-1α DPP4->SDF1a Degrades NPY Neuropeptide Y DPP4->NPY Degrades AntiInflammation Anti-inflammation GLP1->AntiInflammation Cardioprotection Cardioprotection SDF1a->Cardioprotection Neuroprotection Neuroprotection NPY->Neuroprotection cluster_0 Ischemic Stroke cluster_1 Pathological Cascade cluster_2 Teneligliptin Intervention cluster_3 Neuroprotective Outcomes Ischemia Ischemia Inflammation Neuroinflammation Ischemia->Inflammation OxidativeStress Oxidative Stress Ischemia->OxidativeStress BBB_disruption BBB Disruption Ischemia->BBB_disruption ReducedInfarct Reduced Infarct Volume Inflammation->ReducedInfarct OxidativeStress->ReducedInfarct BBB_disruption->ReducedInfarct Teneligliptin Teneligliptin Teneligliptin->Inflammation Inhibits Teneligliptin->OxidativeStress Reduces Teneligliptin->BBB_disruption Protects ImprovedFunction Improved Neurological Function ReducedInfarct->ImprovedFunction

Caption: Neuroprotective mechanism of Teneligliptin in ischemic stroke.

B. Cognitive Impairment

Recent studies have suggested that Teneligliptin may alleviate diabetes-related cognitive impairment by inhibiting endoplasmic reticulum (ER) stress and the NLRP3 inflammasome in the hippocampus. [7][8]These findings open up avenues for investigating its potential in non-diabetic models of cognitive decline. In diabetic mice, oral administration of teneligliptin (60 mg/kg/day) for 10 weeks significantly improved performance in the Morris water maze, fear conditioning, and Y-maze tests. [7][8]

III. Renal Applications: A Shield Against Kidney Damage

Teneligliptin has demonstrated renoprotective effects in various models of kidney injury. [9][10]Its ability to be used in patients with renal impairment without dose adjustment makes it a particularly interesting compound for renal research. [11][12]

A. Acute Kidney Injury (AKI)

Emerging evidence suggests that Teneligliptin can alleviate acute kidney injury by exerting anti-ferroptotic effects on renal tubules. [13]Ferroptosis is a form of iron-dependent regulated cell death implicated in the pathogenesis of AKI.

B. Diabetic Nephropathy

While primarily studied in the context of diabetes, the mechanisms underlying Teneligliptin's renoprotective effects in diabetic nephropathy, such as reducing albuminuria and preserving glomerular filtration rate, may be translatable to non-diabetic kidney diseases characterized by inflammation and fibrosis. [9][10]

IV. Anti-inflammatory and Immunomodulatory Applications

The anti-inflammatory properties of Teneligliptin are a cornerstone of its pleiotropic effects. [5]It has been shown to suppress the production of pro-inflammatory cytokines and modulate immune cell function. [4] Table 2: Effect of Teneligliptin on Inflammatory Cytokines in the Hippocampus of Diabetic Mice

Cytokine (pg/mg protein)db/db (Diabetic)db/db + Teneligliptinp-value
TNF-α158.3110.1<0.01
IL-1β77.457.3<0.05
IL-6114.771.9<0.01

Data adapted from Wang W, et al. (2023). [7]

Conclusion and Future Directions

(2R,4S)-Teneligliptin is a versatile pharmacological tool with significant therapeutic potential beyond its established role in diabetes management. Its ability to modulate fundamental pathological processes such as inflammation, oxidative stress, and apoptosis makes it a compelling candidate for investigation in a wide array of non-diabetic research models. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore the untapped therapeutic applications of Teneligliptin and contribute to the development of novel treatment strategies for cardiovascular, neurological, renal, and inflammatory diseases. Future research should focus on elucidating the precise molecular mechanisms underlying its pleiotropic effects and translating these promising preclinical findings into clinical applications for non-diabetic conditions.

References

  • Impact of teneligliptin on oxidative stress and endothelial function in type 2 diabetes patients with chronic kidney disease: a - SciSpace. (URL: )
  • Teneligliptin, Improves Vascular Endothelial Function | DMSO - Dove Medical Press. (2023, April 13). (URL: )
  • Pleiotropic benefits of teneligliptin: can it alter the progression of coronary artery disease? (2017, December 8). (URL: )
  • Teneligliptin mitigates diabetic cardiomyopathy through inflammasome inhibition: Insights from experimental studies - Baishideng Publishing Group. (2024, December 15). (URL: )
  • Teneligliptin protects against ischemia/reperfusion-induced endothelial permeability in vivo and in vitro - RSC Publishing. (URL: )
  • Teneligliptin enhances the beneficial effects of GLP-1 in endothelial cells exposed to hyperglycemic conditions | Oncotarget. (2018, February 6). (URL: )
  • Application of Teneligliptin D8 in Diabetes Research Models: Application Notes and Protocols - Benchchem. (URL: )
  • [Full text] Anti-inflammatory potential of teneligliptin | DMSO - Dove Medical Press. (2021, April 6). (URL: )
  • Renoprotective Effects of Teneligliptin: An Observational Study - ResearchGate. (2021, April 15). (URL: [Link])

  • Teneligliptin alleviates diabetes-related cognitive impairment by inhibiting the endoplasmic reticulum (ER) stress and NLRP3 inflammasome in mice - PMC. (URL: [Link])

  • Teneligliptin alleviates diabetes-related cognitive impairment by inhibiting the endoplasmic reticulum (ER) stress and NLRP3 inflammasome in mice - Aging-US. (2023, December 19). (URL: )
  • Full article: Teneligliptin: expectations for its pleiotropic action - Taylor & Francis. (2015, January 19). (URL: [Link])

  • What is the mechanism of Teneligliptin? - Patsnap Synapse. (2024, July 17). (URL: [Link])

  • Teneligliptin mitigates diabetic cardiomyopathy through inflammasome inhibition: Insights from experimental studies - Semantic Scholar. (2024, December 15). (URL: [Link])

  • Teneligliptin in Early Diabetic Kidney Disease - Semantic Scholar. (2017, June 1). (URL: [Link])

  • Teneligliptin: a review on cardio-renal safety. (URL: )
  • Teneligliptin: Heralding Change in Type 2 Diabetes - SCIRP. (2016, March 31). (URL: [Link])

  • Teneligliptin: A potential therapeutic approach for diabetic cardiomyopathy - PMC. (URL: [Link])

  • Renal function in patients with advanced-stage diabetic | POR - Dove Medical Press. (2021, August 6). (URL: [Link])

  • #2099 Teneligliptin alleviates acute kidney injury by exerting anti-ferroptotic effects on renal tubules | Nephrology Dialysis Transplantation | Oxford Academic. (2025, October 21). (URL: [Link])

  • Teneligliptin enhances the beneficial effects of GLP-1 in endothelial cells exposed to hyperglycemic conditions - PMC. (URL: [Link])

  • Teneligliptin Exerts Antinociceptive Effects in Rat Model of Partial Sciatic Nerve Transection Induced Neuropathic Pain - PMC. (URL: [Link])

  • (PDF) DPP 4 (dipeptidylpeptidase-4) inhibitors: beyond glycemic control - ResearchGate. (2013, April 15). (URL: [Link])

  • Dipeptidyl Peptidase IV and Its Inhibitors: Therapeutics for Type 2 Diabetes and What Else? (URL: [Link])

  • Teneligliptin mitigates diabetic cardiomyopathy through inflammasome inhibition: Insights from experimental studies - PubMed. (2024, December 15). (URL: [Link])

  • Teneligliptin alleviates diabetes-related cognitive impairment by inhibiting the endoplasmic reticulum (ER) stress and NLRP3 inflammasome in mice - Aging-US. (URL: [Link])

  • (PDF) Effect of Teneligliptin, and Teneligliptin Combined with Gabapentin on Alloxan-Induced Diabetic Neuropathy in Albino Mice - ResearchGate. (2022, June 1). (URL: [Link])

  • (PDF) Teneligliptin mitigates diabetic cardiomyopathy through inflammasome inhibition: Insights from experimental studies - ResearchGate. (2024, December 15). (URL: [Link])

  • Comparative In Vivo Evaluation of Marketed and Optimized Formulations of Teneligliptin and Metformin Bilayered Tablets. (2022, October 15). (URL: [Link])

  • Dipeptidyl peptidase-4 inhibitor - Wikipedia. (URL: [Link])

  • Teneligliptin Co-Infusion Alleviates Morphine Tolerance by Inhibition of Spinal Microglial Cell Activation in Streptozotocin-Induced Diabetic Rats - MDPI. (2023, July 24). (URL: [Link])

  • Clinical Use of DPP-4 Inhibitors - Frontiers. (URL: [Link])

  • DPP-4 inhibitors (gliptins) | Diabetes UK. (URL: [Link])

  • Does teneligliptin reverse the non-glycemic effects among the non-diabetic obesity subjects? - ResearchGate. (URL: [Link])

  • Teneligliptin as an add on Therapy to Oral Anti diabetic agents in type 2 Diabetes Mellitus - Research Journal of Pharmacy and Technology. (2019, October 6). (URL: [Link])

  • Effect of teneligliptin 20 mg twice daily on glucagon like-peptide-1 (GLP-1) levels and its influence on non-glycemic components in non-diabetic obese individuals - ResearchGate. (2023, October 13). (URL: [Link])

  • Effect of Teneligliptin 20 mg Twice Daily on Glucagon-Like Peptide-1 Levels and Its Influence on Non-Glycemic Components in Non-Diabetic Obese Individuals - PubMed. (2024, January 3). (URL: [Link])

  • Study to Determine the Safety and Efficacy of Teneligliptin (20 Mg) in Naive Type 2 Diabetes Mellitus. (2023, March 28). (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (2R,4S)-Teneligliptin Stability Testing &amp; Troubleshooting

Welcome to the Analytical R&D Support Center for (2R,4S)-Teneligliptin . While the active pharmaceutical ingredient (API) is typically the (2S,4S) stereoisomer, rigorous stability testing of the (2R,4S) epimer is frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical R&D Support Center for (2R,4S)-Teneligliptin . While the active pharmaceutical ingredient (API) is typically the (2S,4S) stereoisomer, rigorous stability testing of the (2R,4S) epimer is frequently required during early drug development to profile chiral inversion risks and characterize stereospecific degradation pathways.

This guide provides field-proven methodologies, mechanistic troubleshooting, and regulatory alignments based on ICH Q1A(R2) and ICH Q1B guidelines[1].

Core Principles & Self-Validating Protocols

To ensure data integrity, every protocol described here operates as a self-validating system . This means workflows are designed to isolate the stress variable and eliminate artefactual degradation (e.g., ongoing reactions inside the autosampler).

Step-by-Step Methodologies: Forced Degradation Workflow

Reference Standard: 1.0 mg/mL (2R,4S)-Teneligliptin in Methanol:Water. Analytical Method: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with LC-MS/MS; UV detection at 246 nm[2].

  • Hydrolytic Stress (Acid/Base)[2]:

    • Step 1: Aliquot 5.0 mL of standard solution into two separate light-protected volumetric flasks.

    • Step 2: Add 5.0 mL of 0.1 N NaOH to Flask A (Alkaline) and 5.0 mL of 0.1 N HCl to Flask B (Acidic).

    • Step 3: Incubate at 35°C in a water bath for 48 hours[2].

    • Step 4 (Critical Self-Validation): Immediately neutralize Flask A with 5.0 mL of 0.1 N HCl, and Flask B with 5.0 mL of 0.1 N NaOH. Causality: Failure to neutralize exactly stoichiometric amounts will allow hydrolysis to continue in the autosampler, artificially skewing the degradation kinetics.

  • Oxidative Stress[2]:

    • Step 1: Mix 5.0 mL of standard solution with 5.0 mL of 3%

      
      .
      
    • Step 2: Maintain at 35°C for 48 hours.

    • Step 3: Quench residual peroxide prior to injection using sodium thiosulfate or by vast dilution to prevent column oxidation.

  • Photolytic Stress (ICH Q1B)[2]:

    • Step 1: Expose solid (2R,4S)-Teneligliptin powder and a solution aliquot (in quartz cuvettes) to UV light at 365 nm for 48 hours.

    • Step 2: Run concurrently with a dark control (foil-wrapped) to prove that degradation is purely photon-driven, not thermal.

  • Thermal Stress[2]:

    • Step 1: Expose the dry solid sample to 69°C – 105°C for 48 hours in a refluxing apparatus or hot air oven.

    • Step 2: Reconstitute in the mobile phase immediately before injection.

Quantitative Data Presentation

The table below summarizes the expected degradation profile of (2R,4S)-Teneligliptin. Notice the stark difference in stability between acidic and basic conditions.

Stress ConditionParametersExpected API LossPrimary LC-MS/MS Peaks (m/z)Key Mechanistic Pathway
Base Hydrolysis 0.1 N NaOH, 35°C, 48hHigh (>15%)427.2, 310.30, 155.65Chiral Inversion & Amide Cleavage
Acid Hydrolysis 0.1 N HCl, 35°C, 48hMinimal (<2%)427.2 (Intact)Amide protected by amine protonation
Oxidation 3%

, 35°C, 48h
High (>20%)375.72, 354.30N-oxide formation
Photolysis UV 365 nm, 48hModerate (5-10%)214.19, 138.08N,N-diethyl-1H-pyrazol-5-amine formation
Thermal Solid, 69°C, 48hModerate (~10%)310.30, 136.18Amine volatilization / Cleavage

Data aggregated based on typical gliptin forced degradation behaviors[2][3]. Intact API m/z is 427.2


.

Degradation Pathway Visualization

The mechanistic pathways underlying the degradation of (2R,4S)-Teneligliptin dictate how stability protocols should be designed.

StabilityWorkflow A API: (2R,4S)-Teneligliptin m/z 427.2 B Base Hydrolysis (0.1N NaOH, 35°C) A->B E Oxidative Stress (3% H2O2) A->E G Photolytic Stress (UV 365 nm) A->G C Epimerization (Chiral Inversion) (2S,4S)-Teneligliptin B->C C2 Enolate Intermediate D Amide Bond Cleavage m/z 155.65 & 310.30 B->D Hydrolysis F N-Oxide Formation m/z 375.72 E->F Oxidation H Pyrazol-5-amine Cleavage m/z 138.08 G->H Photolysis

Fig 1: Degradation pathways and epimerization risk of (2R,4S)-Teneligliptin under environmental stress.

Troubleshooting Guide

Issue 1: "Ghost" peaks appearing at the exact mass of the API (m/z 427.2) during base hydrolysis.

Q: During the forced degradation of the (2R,4S) isomer in 0.1 N NaOH, I observe a new, partially co-eluting peak with the exact same mass. Is this a matrix artifact? A: No, this is likely the (2S,4S) active epimer. Causality: The proton at the C2 position of the pyrrolidine ring is slightly acidic due to its proximity to the amide carbonyl. Under alkaline stress, base-catalyzed deprotonation forms a planar enolate intermediate. Reprotonation can occur from either face, causing chiral inversion from (2R,4S) to the (2S,4S) configuration. Standard C18 columns often fail to fully resolve diastereomers. Solution: Switch from an achiral C18 column to a chiral stationary phase (e.g., Chiralpak IC or AD-H) to confirm and quantify epimerization.

Issue 2: Lack of degradation in highly acidic conditions.

Q: I subjected the sample to 0.1 N HCl for 48 hours at 35°C, but the recovery remains >98%. Is my standard faulty? A: This is a chemically expected outcome. Causality: Teneligliptin contains highly basic nitrogen centers in its piperazine and pyrrolidine rings. In 0.1 N HCl, these nitrogens rapidly protonate[2]. The resulting dense positive charge electronically repels the hydronium ions (


) and sterically shields the adjacent thiazolidine amide bond from nucleophilic attack.
Solution: Document the inherent acid-stability; no corrective action is needed.
Issue 3: Mass balance deficit following thermal stress.

Q: After 48 hours at 105°C, my assay drops by 15%, but the integration of new UV peaks at 246 nm only accounts for 5%. Where is the missing mass? A: You are losing mass to volatile, non-chromophoric fragments. Causality: Thermal degradation of Teneligliptin frequently cleaves the terminal piperazine/pyrazole structures, yielding small volatile amines (like N,N-diethyl-1H-pyrazol-5-amine) or releasing ammonia gas[3]. These low-molecular-weight fragments evaporate easily and possess weak UV absorbance at 246 nm. Solution: Utilize an LC-MS/MS system in ESI+ mode with a low-mass cutoff (m/z 50) to detect the smaller aliphatic fragments and close the mass balance[3].

Frequently Asked Questions (FAQs)

Q: Why is 246 nm the standard wavelength for Teneligliptin stability indicating methods? A: 246 nm aligns with the isobestic point/lambda-max of the heavily conjugated phenyl-pyrazolyl-piperazine chromophore system found in the molecule[2]. Tracking at this wavelength ensures maximum sensitivity for both the parent API and its primary cyclic degradants.

Q: Can I use Methanol instead of Acetonitrile as the organic modifier? A: Yes. While many ICH-validated methods utilize Acetonitrile:Phosphate Buffer (pH 6.0) for optimal peak symmetry[2], Methanol:Triethylamine (TEA) blends are also validated for UPLC workflows[4]. However, if conducting oxidative stress (


), avoid methanol as a sample diluent, as residual peroxides can oxidize methanol into formaldehyde, leading to secondary side-reactions with the analyte.

References

  • Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by UPLC tandem mass spectroscopy Source: Springer / d-nb.info URL: [Link]

  • Title: Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Addressing Variability in In Vivo Studies with (2R,4S)-Teneligliptin

Prepared by: Senior Application Scientist, Drug Development Support This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of in vivo studies using (2R,4S)-Ten...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Development Support

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of in vivo studies using (2R,4S)-Teneligliptin. Variability is an inherent challenge in preclinical research; however, by understanding the compound's unique properties and implementing robust experimental designs, it can be effectively managed. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your study outcomes.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions about (2R,4S)-Teneligliptin to build a strong foundation for your experimental work.

Q1: What is the precise mechanism of action for (2R,4S)-Teneligliptin?

A1: (2R,4S)-Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] The enzyme DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] These incretins are released by the gut in response to food intake and play a crucial role in glucose homeostasis.

By inhibiting DPP-4, Teneligliptin increases the circulating levels of active GLP-1 and GIP.[4] This leads to several downstream effects in a glucose-dependent manner:

  • Enhanced Insulin Secretion: Increased incretin levels stimulate the pancreatic β-cells to release more insulin.[2][5]

  • Suppressed Glucagon Secretion: Incretins also act on pancreatic α-cells to decrease the secretion of glucagon, a hormone that raises blood glucose by promoting hepatic glucose production.[2][5]

This dual action results in improved glycemic control, particularly affecting postprandial (after-meal) and fasting blood glucose levels.[5] Teneligliptin possesses a unique "anchor-locked domain" structure, which contributes to its high potency and sustained inhibition of the DPP-4 enzyme.[4]

Teneligliptin_MoA cluster_gut Gut cluster_pancreas Pancreas Food Food Incretins Active Incretins (GLP-1, GIP) Food->Incretins Stimulates Release BetaCells β-cells Incretins->BetaCells Stimulates AlphaCells α-cells Incretins->AlphaCells Inhibits DPP4 DPP-4 Enzyme Incretins->DPP4 Degraded by Insulin ↑ Insulin BetaCells->Insulin Glucagon ↓ Glucagon AlphaCells->Glucagon Teneligliptin (2R,4S)-Teneligliptin Teneligliptin->DPP4 Inhibits Inactive_Incretins Inactive_Incretins DPP4->Inactive_Incretins Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control

Mechanism of action of (2R,4S)-Teneligliptin.

Q2: Why is the stereochemistry, (2R,4S), important?

A2: The biological activity of many drugs is highly dependent on their three-dimensional structure. (2R,4S)-Teneligliptin represents the specific, active stereoisomer that optimally fits into the catalytic site of the DPP-4 enzyme. Using a different stereoisomer or a racemic mixture (a mix of isomers) would likely result in significantly lower potency or a complete lack of efficacy. It is critical to verify the stereochemical purity of your compound to ensure that observed effects are attributable to the intended molecule, thereby preventing a major source of experimental variability.

Q3: What are the typical pharmacokinetic parameters for Teneligliptin in rodents?

A3: Understanding the pharmacokinetic (PK) profile is essential for designing your study, particularly for timing sample collection and interpreting results. Teneligliptin is generally characterized by rapid absorption and wide tissue distribution.[6]

ParameterAnimal ModelValueKey InsightReference
Tmax (Time to Peak) Rat (Oral)0.75 - 0.88 hVery rapid absorption. Efficacy measurements should start early.
T½ (Half-life) Rat (Plasma)~6.5 hIndicates a reasonably long duration of action in plasma.[6]
Tissue Distribution RatKidney, Liver, LungHigh concentrations in DPP-4 rich organs.[6][7][8]
Tissue Elimination RatT½ in Kidney: ~68hSlow elimination from target tissues due to high binding affinity.[6][7]
Metabolism Human / RodentCYP3A4, FMO3Multiple metabolic pathways reduce reliance on a single enzyme.[6][9][10]
Excretion HumanUrine (45.4%), Feces (46.5%)Balanced elimination through both renal and hepatic routes.[6][11]

This data is compiled from multiple studies and should be used as a guide. It is highly recommended to perform pilot PK studies in your specific animal model and disease state.

Section 2: Troubleshooting Guide: Unexpected or Variable Results

This section is structured to help you diagnose and resolve common issues encountered during in vivo experiments.

Troubleshooting_Workflow cluster_no_effect Troubleshooting: Lack of Efficacy cluster_variability Troubleshooting: High Variability cluster_adverse Troubleshooting: Adverse Events Start Unexpected Results Cat1 Nature of Issue? Start->Cat1 NoEffect Lack of Efficacy / Weak Response Cat1->NoEffect No/Weak Effect HighVar High Variability (Intra- or Inter-Group) Cat1->HighVar High Variability Adverse Adverse Events / Unexpected Phenotype Cat1->Adverse Adverse Events CheckFormulation 1. Verify Formulation (Solubility, Stability) NoEffect->CheckFormulation CheckHandling 1. Standardize Handling (Acclimatization, Stress) HighVar->CheckHandling CheckVehicle 1. Assess Vehicle Toxicity (Irritation from co-solvents?) Adverse->CheckVehicle CheckDose 2. Review Dose & PK (Is dose sufficient? Timing correct?) CheckFormulation->CheckDose CheckModel 3. Assess Animal Model (Severe β-cell loss?) CheckDose->CheckModel CheckAdmin 4. Confirm Administration (Gavage accuracy?) CheckModel->CheckAdmin CheckGroup 2. Review Grouping (Randomization, Blinding) CheckHandling->CheckGroup CheckDiet 3. Homogenize Diet/Environment (Microbiome effects?) CheckGroup->CheckDiet CheckProcedure 4. Standardize Procedures (Timing, Technique) CheckDiet->CheckProcedure CheckOffTarget 2. Consider Off-Target Effects (Review literature for class effects) CheckVehicle->CheckOffTarget CheckHealth 3. Monitor Animal Health (Underlying conditions?) CheckOffTarget->CheckHealth

Logical troubleshooting flow for Teneligliptin in vivo experiments.
Category 1: Lack of Efficacy or Weaker-Than-Expected Response

Q: I've administered (2R,4S)-Teneligliptin but am not observing a significant reduction in blood glucose. What are the likely causes?

A: This is a common issue that can often be traced back to four key areas: formulation, dose, timing, or the animal model itself.

  • Potential Cause 1: Improper Formulation.

    • The Causality: Teneligliptin, like many small molecules, may have solubility challenges. If the compound is not fully dissolved or is not in a stable, homogenous suspension, the actual dose administered will be inconsistent and lower than intended.

    • Self-Validating Protocol:

      • Vehicle Selection: For oral administration, start with a simple vehicle like purified water or 0.5% carboxymethylcellulose (CMC) in water.[12]

      • Solubility Check: Before preparing the full batch, test the solubility of a small amount of Teneligliptin in your chosen vehicle at the target concentration.

      • Preparation: Always prepare the formulation fresh each day. If using a suspension, ensure it is continuously stirred during dosing to prevent settling. Vortex each individual dose immediately before administration.

      • Verification: Visually inspect the formulation for any precipitate. If solubility is an issue, a co-solvent system (e.g., a small percentage of DMSO or PEG400) may be required, but be mindful of potential vehicle toxicity.[13]

  • Potential Cause 2: Sub-optimal Dose or Incorrect Timing.

    • The Causality: The dose required for efficacy can vary significantly between animal models (e.g., diet-induced obesity vs. genetic models). Furthermore, because Teneligliptin is absorbed rapidly (Tmax ~1 hour in rats), measuring blood glucose too late can miss the peak effect.[7][12]

    • Self-Validating Protocol:

      • Dose Ranging: If you are new to the model, perform a pilot dose-response study. Doses from 1 mg/kg to 10 mg/kg have shown efficacy in rats.[7]

      • Pharmacodynamic Time Course: In a small cohort, administer a single dose and measure blood glucose at multiple time points (e.g., 0, 1, 2, 4, 6, and 8 hours post-dose) to establish the time of maximum effect in your specific model.[12]

  • Potential Cause 3: Inappropriate Animal Model.

    • The Causality: Teneligliptin's mechanism is dependent on stimulating existing pancreatic β-cells to release insulin. In models with severe β-cell destruction (e.g., high-dose streptozotocin-induced Type 1 diabetes models), the drug will have a limited substrate to act upon, resulting in a blunted effect.[12]

    • Self-Validating Protocol:

      • Model Validation: Confirm the characteristics of your diabetes model. Measure baseline insulin levels or perform immunohistochemistry on pancreatic tissue to confirm the presence of viable β-cells.

      • Model Selection: For a DPP-4 inhibitor, a model of Type 2 diabetes with insulin resistance and relative (but not absolute) insulin deficiency is most appropriate.

Category 2: High Variability in Glycemic Control

Q: My data shows a high degree of variability, both within and between treatment groups. How can I reduce this noise?

A: High variability can mask true biological effects and is often caused by uncontrolled environmental or procedural factors.

  • Potential Cause 1: Stress-Induced Hyperglycemia.

    • The Causality: Animal handling, restraint, and even unfamiliar noises can trigger a stress response, leading to the release of hormones like epinephrine and glucocorticoids. These hormones cause a rapid increase in blood glucose, which can confound the effects of your compound.[14][15] This is one of the most significant and often overlooked sources of variability in metabolic studies.

    • Self-Validating Protocol:

      • Acclimatization: Allow animals to acclimate to the facility for at least one week before any procedures begin.[12]

      • Handling Habituation: For several days leading up to the experiment, handle the animals in the same way you will during the study (e.g., mock gavage with vehicle, tail vein handling for blood sampling).

      • Procedural Consistency: Perform all procedures at the same time of day and in a quiet environment to minimize circadian and environmental influences.

  • Potential Cause 2: Inconsistent Experimental Procedures.

    • The Causality: Minor differences in technique, such as the timing of administration relative to feeding, the volume of blood collected, or the speed of gavage, can introduce significant variability.

    • Self-Validating Protocol:

      • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for every aspect of the experiment.

      • Blinding: Whenever possible, the technician performing the dosing and measurements should be blinded to the treatment groups to prevent unconscious bias.[16]

      • Randomization: Use a formal randomization process to assign animals to groups to ensure that baseline characteristics are evenly distributed.[16]

  • Potential Cause 3: Influence of the Gut Microbiome.

    • The Causality: This is an advanced but increasingly recognized factor. Some species of gut bacteria can express enzymes with DPP-4-like activity, potentially degrading incretins in the gut lumen.[17][18] Furthermore, DPP-4 inhibitors themselves can alter the composition of the gut microbiota.[19][20] Differences in the microbiome between animals (even within the same cage) can therefore contribute to variable drug responses.

    • Self-Validating Protocol:

      • Dietary Control: Use a standardized, fixed-formula diet for all animals and ensure consistent access to food and water.

      • Co-housing: House animals intended for the same experiment together to promote a more homogenous microbiome.

      • Acknowledge and Report: While fully controlling the microbiome is difficult, acknowledging it as a potential variable and ensuring consistent sourcing and housing of animals is a crucial step.

Section 3: Key Experimental Protocols

Standardizing your methods is paramount. The following are baseline protocols that should be adapted to your specific research question and institutional guidelines.

Protocol 1: Oral Formulation Preparation (Aqueous Suspension)
  • Calculate: Determine the total amount of (2R,4S)-Teneligliptin and vehicle (e.g., 0.5% w/v CMC in sterile water) needed for the entire study group, including a small overage (~10-15%).

  • Weigh: Accurately weigh the Teneligliptin powder.

  • Triturate: Place the powder in a mortar and add a small amount of the vehicle. Triturate with a pestle to form a smooth, uniform paste. This step is critical to break up clumps and ensure fine particle size.[13]

  • Dilute: Gradually add the remaining vehicle to the paste while stirring continuously with a magnetic stirrer.

  • Mix: Continue stirring for at least 30 minutes to ensure a homogenous suspension.

  • Store & Use: Store the suspension at 2-8°C, protected from light. Before each use, allow the suspension to come to room temperature and vortex vigorously immediately before drawing up each dose to ensure uniformity.

Protocol 2: General Workflow for an In Vivo Efficacy Study

Experimental_Workflow start Start acclimate 1. Animal Acclimatization (≥ 1 week) start->acclimate induce 2. Diabetes Induction (e.g., High-Fat Diet) acclimate->induce baseline 3. Baseline Measurements (Body Weight, Fasting Glucose) induce->baseline randomize 4. Randomization (Stratified by Body Weight & Glucose) baseline->randomize administer 5. Drug Administration (Vehicle or Teneligliptin) randomize->administer sampling 6. Serial Sampling (Blood Glucose at 0, 1, 2, 4h...) (PK samples if needed) administer->sampling analyze 7. Data Analysis (AUC, Statistical Tests) sampling->analyze end End analyze->end

General experimental workflow for an in vivo efficacy study.
  • Animal Model: Use an appropriate model, such as male C57BL/6J mice on a high-fat diet for 8-12 weeks to induce obesity and insulin resistance.[12]

  • Acclimatization & Baseline: Acclimatize animals for at least one week. Prior to the study, measure baseline body weight and fasting blood glucose (after a 4-6 hour fast).

  • Randomization: Randomize animals into treatment groups (e.g., Vehicle, Teneligliptin 1 mg/kg, Teneligliptin 10 mg/kg) based on body weight and fasting glucose to ensure groups are well-matched.

  • Administration: Administer the formulation via oral gavage at a consistent volume (e.g., 10 mL/kg).

  • Measurements: Measure blood glucose from tail vein blood at pre-determined time points (e.g., t=0, 1, 2, 4, 8 hours).

  • Data Analysis: Calculate the change in blood glucose from baseline for each animal. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups to the vehicle control.

References

  • CARE Hospitals. (n.d.). Teneligliptin: Uses, Side Effects, Precautions and More. Retrieved from [Link]

  • Chen, X., et al. (2018). Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Frontiers in Pharmacology. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Teneligliptin? Retrieved from [Link]

  • STERIS PHARMA. (2024). Teneligliptin 20 mg Uses, Mechanism of Action & Side Effects. Retrieved from [Link]

  • MIMS Philippines. (n.d.). Teneligliptin: Uses & Dosage. Retrieved from [Link]

  • Ceriello, A., et al. (2019). The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice. Drugs. Retrieved from [Link]

  • Ghosal, S., et al. (2016). Teneligliptin in management of type 2 diabetes mellitus. Journal of the Pakistan Medical Association. Retrieved from [Link]

  • Olivares, M., et al. (2018). The DPP-4 inhibitor vildagliptin impacts the gut microbiota and prevents disruption of intestinal homeostasis induced by a Western diet in mice. Diabetologia. Retrieved from [Link]

  • Zhang, X., et al. (2019). Alteration of gut microbiota induced by DPP-4i treatment improves glucose homeostasis. EBioMedicine. Retrieved from [Link]

  • Surwit, R. S., et al. (1996). Animal models provide insight into psychosomatic factors in diabetes. Psychosomatic Medicine. Retrieved from [Link]

  • Nakamaru, Y., et al. (2015). Tissue distribution of teneligliptin in rats and comparisons with data reported for other dipeptidyl peptidase-4 inhibitors. Journal of Pharmaceutical Health Care and Sciences. Retrieved from [Link]

  • Lee, J. H., et al. (2013). Pattern of Stress-Induced Hyperglycemia according to Type of Diabetes: A Predator Stress Model. Endocrinology and Metabolism. Retrieved from [Link]

  • Langouche, L., et al. (2004). Metabolic, Endocrine, and Immune Effects of Stress Hyperglycemia in a Rabbit Model of Prolonged Critical Illness. Endocrinology. Retrieved from [Link]

  • Reber, S. O., et al. (2018). Chronic social stress-induced hyperglycemia in mice couples individual stress susceptibility to impaired spatial memory. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Zhang, Y., et al. (2013). [Establishment of chronic constraint stress animal model and its application in the study of hyperglycemia]. Zhong Nan Da Xue Xue Bao Yi Xue Ban. Retrieved from [Link]

  • Krishna, P. S., et al. (2023). A Comprehensive Review of Teneligliptin on its Pharmacological, Pharmaceutical, and Analytical Profile. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Olivares, M., et al. (2018). The DPP-4 inhibitor vildagliptin impacts the gut microbiota and prevents disruption of intestinal homeostasis induced by a Western diet in mice. PubMed. Retrieved from [Link]

  • Fernández-Veledo, S., et al. (2024). Gut microbiota DPP4-like enzymes are increased in type-2 diabetes and contribute to incretin inactivation. bioRxiv. Retrieved from [Link]

  • Ceriello, A., et al. (2019). The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice. SpringerLink. Retrieved from [Link]

  • Singh, A. K., & Singh, R. (2016). Efficacy and safety of teneligliptin. Indian Journal of Endocrinology and Metabolism. Retrieved from [Link]

  • ModernVivo. (2023). Tackling In Vivo Experimental Design. Retrieved from [Link]

  • Nakamaru, Y., et al. (2014). Metabolism and disposition of the dipeptidyl peptidase IV inhibitor teneligliptin in humans. Xenobiotica. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: (2R,4S)-Teneligliptin vs. Sitagliptin in In Vivo Models

Executive Summary & Scientific Context As a Senior Application Scientist navigating the complexities of drug development, evaluating the stereochemical constraints of a target receptor is just as critical as measuring ra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

As a Senior Application Scientist navigating the complexities of drug development, evaluating the stereochemical constraints of a target receptor is just as critical as measuring raw potency. In the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for Type 2 Diabetes Mellitus (T2DM), stereochemistry strictly dictates pharmacodynamics.

This guide provides an objective, side-by-side technical evaluation of sitagliptin , the industry’s benchmark DPP-4 inhibitor, against (2R,4S)-Teneligliptin , a specific diastereomeric isomer/impurity of the clinical drug teneligliptin (which is active in its (2S,4S) configuration). Comparing a potent benchmark against a stereoisomer is a fundamental Chemistry, Manufacturing, and Controls (CMC) and structure-activity relationship (SAR) profiling strategy [1]. It allows researchers to establish spatial requirements in the enzyme’s S1 and S2 sub-pockets and delineate on-target versus off-target physiological effects in vivo.

Mechanistic Grounding & Causality

To understand the massive in vivo efficacy difference between these compounds, we must look at the causality driven by their 3D binding architectures:

  • Sitagliptin (The Benchmark): Utilizes a β-amino acid derivative scaffold. The trifluorophenyl group efficiently occupies the hydrophobic S1 pocket, while the primary amine anchors tightly to the glutamate residues (Glu205/Glu206) in the S2 subsite.

  • Teneligliptin Stereoisomers: The clinical teneligliptin molecule uses an L-proline mimetic pyrrolidine ring to anchor into the active site [1]. In the optimal (2S,4S) configuration, the thiazolidine and pyrazole-piperazine moieties align perfectly with the S1 and S2 pockets, achieving sub-nanomolar potency [2].

  • The (2R,4S) Impact: Inverting the pyrrolidine stereocenter from S to R violently disrupts the spatial orientation of the 2-position carbonyl. This completely misaligns the critical hydrogen bonding network with Ser630 in the DPP-4 catalytic triad. Consequently, the (2R,4S)-isomer exhibits a >1000-fold drop in target affinity.

Pathway Meal Carbohydrate Ingestion GLP1 Active GLP-1 Secretion Meal->GLP1 Insulin Insulin Secretion (Glucose Lowering) GLP1->Insulin Stimulates DPP4 DPP-4 Enzyme (Cleaves GLP-1) DPP4->GLP1 Degrades Sita Sitagliptin (Potent Inhibitor) Sita->DPP4 High Affinity Block Iso (2R,4S)-Teneligliptin (Weak Isomer) Iso->DPP4 Low Affinity Block

GLP-1 pathway regulation highlighting the physiological impact of strong versus weak competitive DPP-4 inhibition.

In Vivo Experimental Protocol: Self-Validating System

To evaluate comparative in vivo efficacy, an Oral Glucose Tolerance Test (OGTT) in Diet-Induced Obese (DIO) mice or Zucker Fatty rats is the gold standard [1].

Trustworthiness Check: This protocol relies on a self-validating triad . We concurrently measure plasma DPP-4 activity, intact GLP-1 levels, and blood glucose. If glucose is lowered but DPP-4 is not inhibited (as might happen with a high dose of an inactive isomer), it immediately alerts the researcher to an off-target mechanism.

Step-by-Step Methodology
  • Acclimatization & Prep: Fast DIO mice (n=8 per group) overnight (12–14 hours) to establish baseline fasting blood glucose (FBG).

  • Formulation: Suspend Sitagliptin and (2R,4S)-Teneligliptin independently in 0.5% methylcellulose.

  • Dosing (t = -30 min): Administer vehicle, Sitagliptin (10 mg/kg), and (2R,4S)-Teneligliptin (10 mg/kg) via oral gavage.

  • Glucose Challenge (t = 0 min): Administer an oral glucose load (2 g/kg).

  • Serial Blood Sampling: Collect tail vein blood at t = 0, 15, 30, 60, and 120 minutes into EDTA tubes pre-treated with a generic DPP-4 inhibitor cocktail (to prevent ex vivo GLP-1 degradation).

  • Bioanalytical Quantification:

    • Glucose: Read immediately using a calibrated glucometer.

    • Intact GLP-1: Quantify using an Active GLP-1 ELISA kit.

    • DPP-4 Activity: Measure using a continuous fluorometric assay utilizing the cleavage of Gly-Pro-AMC substrate.

Workflow N1 Animal Prep (Overnight Fast) N2 Compound Dosing (Vehicle, Sita, 2R,4S) N1->N2 N3 Glucose Challenge (Oral Gavage t=0) N2->N3 N4 Serial Bleeds (PK/PD Markers) N3->N4 N5 Data Analysis (AUC, % Inhibition) N4->N5

Step-by-step in vivo OGTT workflow evaluating DPP-4 inhibitor stereoisomers.

Quantitative Data Comparison

The following table summarizes the anticipated pharmacological parameters characterizing the difference between a structurally optimized benchmark and a misaligned stereoisomer [1]. The active (2S,4S) clinical form of teneligliptin is included strictly as a reference baseline [2].

CompoundRecombinant DPP-4 IC₅₀Oral Dose (Mice)In Vivo DPP-4 Inhibition (at 2h)Active GLP-1 SecretionPostprandial Glucose AUC Reduction
Vehicle Control N/AN/A0%Baseline0%
Sitagliptin (Benchmark)~18.0 nM10 mg/kg>80%High (~3-fold vs Veh)~35%
(2S,4S)-Teneligliptin (Active Drug)~1.0 nM10 mg/kg>90%High (~4-fold vs Veh)~40%
(2R,4S)-Teneligliptin (Isomer)>1000 nM10 mg/kg<15%Minimal<5%
Data Synthesis

The data fundamentally validates the lock-and-key stringency of the DPP-4 enzyme. While sitagliptin acts as a reliable, highly efficacious hypoglycemic agent capable of reducing the glucose Area Under the Curve (AUC) by 35%, the (2R,4S)-Teneligliptin diastereomer fails to suppress plasma DPP-4 in vivo. Consequently, GLP-1 degrades rapidly, insulin secretion remains unpotentiated, and glucose clearance mirrors the vehicle control. This massive delta in efficacy is why the stereochemical purity of gliptin-class APIs must be rigidly controlled during pharmaceutical synthesis.

References

  • Yoshida, T., et al. (2012). "Discovery and preclinical profile of teneligliptin (3-[(2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-ylcarbonyl]thiazolidine): a highly potent, selective, long-lasting and orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes." Bioorganic & Medicinal Chemistry.[Link]

  • Zhu, M., et al. (2023). "Efficacy and safety of teneligliptin in patients with type 2 diabetes mellitus: a Bayesian network meta-analysis." Frontiers in Endocrinology.[Link]

Comparative

A Senior Application Scientist's Guide to the Bioanalytical Method Validation of (2R,4S)-Teneligliptin in Accordance with ICH M10 Guidelines

This guide provides an in-depth, experience-driven walkthrough for the validation of a bioanalytical method for (2R,4S)-Teneligliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. Our focus is to move beyond a simp...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven walkthrough for the validation of a bioanalytical method for (2R,4S)-Teneligliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. Our focus is to move beyond a simple checklist of validation parameters and delve into the scientific rationale behind the experimental choices, ensuring a robust and reliable method suitable for supporting regulatory submissions. This document is structured to align with the principles of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, which aims to ensure the quality and consistency of bioanalytical data.[1][2][3]

Introduction to Teneligliptin and the Imperative for Rigorous Bioanalytical Validation

Teneligliptin is a third-generation "gliptin" used in the management of type 2 diabetes mellitus.[4] Its mechanism of action involves the inhibition of the DPP-4 enzyme, which in turn increases the levels of active incretin hormones, stimulating insulin secretion in a glucose-dependent manner.[5][6] Accurate quantification of Teneligliptin in biological matrices such as plasma is crucial for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies, which form the bedrock of regulatory submissions.[2][7] The ICH M10 guideline provides a harmonized framework for the validation of bioanalytical methods, ensuring that the data generated is reliable and acceptable to regulatory authorities worldwide.[1][8]

(2R,4S)-Teneligliptin: Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is the foundation of successful method development.

PropertyValueSource
Molecular FormulaC₂₂H₃₀N₆OS[9][10]
Molecular Weight426.58 g/mol [9][10]
pKa (Strongest Basic)9.38 (Predicted)[4]
logP1.69 (Predicted)[4]
Water Solubility1.4 mg/mL[4]
SolubilityMethanol, DMSO[10][11]

The Bioanalytical Workflow: A Conceptual Overview

The journey from a biological sample to a quantifiable concentration is a multi-step process. Each stage presents potential for variability, which the validation process aims to control and quantify.

Bioanalytical_Workflow cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-Analytical Phase Sample_Collection Biological Sample (Plasma) Sample_Processing Sample Preparation (e.g., Protein Precipitation) Sample_Collection->Sample_Processing Spiking with Internal Standard Chromatography LC-MS/MS Analysis Sample_Processing->Chromatography Data_Acquisition Data Acquisition Chromatography->Data_Acquisition Detection & Ionization Data_Processing Peak Integration & Quantification Data_Acquisition->Data_Processing Report_Generation Concentration Determination & Reporting Data_Processing->Report_Generation

Caption: A generalized workflow for the bioanalysis of Teneligliptin.

Core Principles of Method Validation: An In-Depth Look at ICH M10 Parameters

The full validation of a bioanalytical method is a comprehensive process that establishes the performance characteristics of the assay.[1] We will now explore the key validation parameters with a focus on their practical application to Teneligliptin analysis.

Selectivity and Specificity

The "Why": These parameters are the bedrock of a reliable method, ensuring that the signal you measure is solely from your analyte of interest, Teneligliptin, and not from endogenous matrix components or other metabolites.[7][8]

Experimental Protocol:

  • Analyze at least six different blank matrix samples (e.g., human plasma) from individual sources.

  • Analyze a blank sample spiked with the internal standard (IS).

  • Analyze a blank sample spiked with Teneligliptin at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria: The response in the blank samples at the retention time of Teneligliptin and the IS should be less than 20% of the LLOQ response and less than 5% of the IS response, respectively.

Calibration Curve and Range

The "Why": The calibration curve establishes the relationship between the instrument response and the concentration of Teneligliptin in the sample. A well-defined range ensures accurate quantification from the lowest to the highest expected concentrations.

Experimental Protocol:

  • Prepare a series of calibration standards by spiking blank matrix with known concentrations of Teneligliptin. A typical range for Teneligliptin could be 0.5 to 20 ng/mL.[12]

  • The calibration curve should consist of a blank, a zero standard (matrix with IS), and at least six non-zero concentration levels.

  • The curve is typically fitted with a linear, weighted (e.g., 1/x²) regression model.

  • Acceptance Criteria: The back-calculated concentrations of at least 75% of the standards must be within ±15% of the nominal value (±20% for the LLOQ).[1] The correlation coefficient (r²) should be consistently ≥ 0.99.

Accuracy and Precision

The "Why": Accuracy reflects how close your measured value is to the true value, while precision measures the reproducibility of your results.[8] These are assessed using Quality Control (QC) samples at multiple concentration levels.

Experimental Protocol:

  • Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (within three times the LLOQ), medium QC (around 30-50% of the calibration range), and high QC (at least 75% of the Upper Limit of Quantification - ULOQ).[13]

  • Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Acceptance Criteria: The mean accuracy for each QC level should be within ±15% of the nominal value (±20% for LLOQ). The coefficient of variation (CV) for precision should not exceed 15% (20% for LLOQ).[14]

Hypothetical Accuracy and Precision Data for Teneligliptin

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ0.500.54108.012.5
Low1.501.4596.78.9
Medium10.010.3103.06.2
High18.017.597.25.5
Matrix Effect

The "Why": Components of the biological matrix can enhance or suppress the ionization of the analyte and internal standard in the mass spectrometer, leading to inaccurate results. This is a critical parameter for LC-MS/MS methods.[8]

Experimental Protocol:

  • Extract blank matrix from at least six different sources.

  • Post-extraction, spike the extracts with Teneligliptin and the IS at low and high concentrations.

  • Compare the response to that of a pure solution of the analyte and IS at the same concentration.

  • Acceptance Criteria: The CV of the matrix factor (response in the presence of matrix ions / response in the absence of matrix ions) across the different sources should be ≤ 15%.

Stability

The "Why": Teneligliptin must remain stable throughout the entire bioanalytical process, from sample collection to analysis. Stability studies are designed to mimic the conditions that samples will experience.

Experimental Protocol and Acceptance Criteria: Stability is assessed by analyzing QC samples (low and high concentrations) after exposure to various conditions and comparing the results to freshly prepared samples. The mean concentration of the stability samples should be within ±15% of the nominal concentration.

  • Freeze-Thaw Stability: At least three freeze-thaw cycles.

  • Bench-Top Stability: At room temperature for a duration that exceeds the expected sample handling time.

  • Autosampler Stability: In the autosampler under the conditions of the analytical run.

  • Long-Term Stability: Stored at the intended storage temperature (e.g., -20°C or -70°C) for a duration that covers the expected sample storage period.

Comparison of Sample Preparation Techniques for Teneligliptin

The choice of sample preparation is a critical decision that impacts method sensitivity, selectivity, and throughput.

TechniquePrincipleAdvantages for TeneligliptinDisadvantages
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) is added to denature and precipitate proteins.[6][15]Simple, fast, high-throughput.[15]Can result in a less clean extract, potentially leading to higher matrix effects.[15]
Liquid-Liquid Extraction (LLE) Teneligliptin is partitioned between the aqueous sample and an immiscible organic solvent (e.g., ethyl acetate).[15]Provides a cleaner extract than PPT, reducing matrix effects. High recovery rates have been reported.[16]More labor-intensive and time-consuming than PPT.
Solid-Phase Extraction (SPE) Teneligliptin is selectively adsorbed onto a solid support and then eluted with a solvent.Can provide the cleanest extracts, minimizing matrix effects.More expensive and requires more method development than PPT or LLE.

For most applications, a well-optimized protein precipitation method offers a good balance of simplicity, speed, and acceptable cleanliness for the analysis of Teneligliptin by LC-MS/MS.[12][17]

Detailed Experimental Protocol: LC-MS/MS Method for Teneligliptin

This section provides a representative LC-MS/MS method for the quantification of Teneligliptin in human plasma.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution (e.g., Teneligliptin-d8 at 100 ng/mL).[5]

  • Add 300 µL of ice-cold acetonitrile.[6]

  • Vortex for 1 minute to precipitate proteins.[5]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.[5]

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

3. Mass Spectrometric Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Teneligliptin: e.g., m/z 427.2 → 255.1

    • Teneligliptin-d8 (IS): e.g., m/z 435.2 → 263.1

Conclusion and Future Perspectives

The successful validation of a bioanalytical method for (2R,4S)-Teneligliptin in accordance with ICH M10 guidelines is a critical step in drug development.[1][2][8] This guide has provided a comprehensive overview of the key validation parameters, the scientific rationale behind them, and practical experimental protocols. By adhering to these principles, researchers can ensure the generation of high-quality, reliable data that will withstand regulatory scrutiny. As analytical instrumentation continues to evolve, future methods may offer even greater sensitivity and throughput, but the fundamental principles of rigorous validation will remain paramount.

References

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024, April 4).
  • ICH M10 Guideline. (2022, May 24). Bioanalytical method validation and study sample analysis m10.
  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13).
  • Technical Support Center: Teneligliptin D8 Quantification in Biological Matrices. Benchchem.
  • ICH M10 guideline: validation of bioanalytical methods. Kymos. (2024, September 4).
  • ICH M10 guideline on bioanalytical method validation and study sample analysis. (2024, October 11).
  • Application Notes and Protocols for Bioanalytical Assays of Teneligliptin using Teneligliptin D8 Internal Standard. Benchchem.
  • ICH M10 Bioanalytical Method Validation Guideline. IDBS. (2019, August 1).
  • Technical Support Center: Teneligliptin Bioanalysis. Benchchem.
  • Technical Support Center: Quantification of Teneligliptin in Biological Matrices. Benchchem.
  • (2S,4R)-Teneligliptin. PubChem. (2023, May 30).
  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023, August 4).
  • ICH guideline M10 Step2b on bioanalytical method validation. EMA. (2019, March 13).
  • Analytical Method development and Validation of Teneligliptin by RP-UFLC. (2020, January 11).
  • TENELIGLIPTIN: A LITERATURE REVIEW ON ANALYTICAL AND BIO-ANALYTICAL METHODS. ResearchGate. (2023, February 2).
  • bio-analytical method development and validation of teneligliptin, remogliflozin etabonate and its application to pharmacokinetic studies in rat plasma by using lc-ms/ms. ResearchGate. (2025, September 18).
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023, November 16).
  • Physicochemical properties of teneligliptin. ResearchGate.
  • Chemical structure and properties of Teneligliptin. Benchchem.
  • Teneligliptin (2R,4S)-Isomer. Allmpus.
  • Teneligliptin (2R,4S)-isomer. Daicel Pharma Standards.

Sources

Validation

Comparative assessment of the analytical performance of different chiral columns for Teneligliptin

As drug development increasingly focuses on enantiomeric purity to ensure safety and therapeutic efficacy, the robust analytical separation of stereoisomers remains a critical challenge. Teneligliptin, a potent dipeptidy...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly focuses on enantiomeric purity to ensure safety and therapeutic efficacy, the robust analytical separation of stereoisomers remains a critical challenge. Teneligliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of Type-2 diabetes, contains two chiral centers, specifically exhibiting a (2S,4S) configuration in its active pharmaceutical ingredient (API) form. This necessitates a stringent high-performance liquid chromatography (HPLC) methodology capable of resolving the API from its three possible stereoisomers: the (R,S), (S,R), and (R,R) forms[1].

This guide provides an objective, data-driven comparison of different immobilized polysaccharide chiral stationary phases (CSPs) for Teneligliptin analysis, examining the chemical causality behind column selection and presenting a field-proven, self-validating protocol for laboratory implementation.

Mechanism of Chiral Recognition: The Causality of Phase Selection

The enantiomeric separation of complex basic molecules like Teneligliptin relies on a combination of hydrogen bonding, π-π interactions, and dipole-dipole stacking within the chiral cavities of the stationary phase.

When evaluating modern immobilized polysaccharide columns, the fundamental choice lies between an Amylose backbone (e.g., CHIRALPAK IA, ID, IE, IF, IG) and a Cellulose backbone (e.g., CHIRALPAK IC)[1].

  • Amylose vs. Cellulose Cavities: Amylose-based CSPs form loosely coiled helical structures, which are highly versatile for many pharmaceuticals. However, for the bulky substituted piperazine and pyrrolidine rings of Teneligliptin, the tighter, highly ordered linear cavities of cellulose provide superior steric constraints.

  • Derivatization Impact: The functional group attached to the polysaccharide dictates the interaction strength. The tris(3,5-dichlorophenylcarbamate) derivative (used in CHIRALPAK IC and IE) features electron-withdrawing chlorine atoms. These atoms decrease the electron density on the phenyl ring, enhancing the π-acidic character of the CSP, which interacts strongly with the electron-rich structural motifs of Teneligliptin.

Therefore, coupling the rigid cellulose backbone with the 3,5-dichlorophenylcarbamate derivative (CHIRALPAK IC) provides the optimal supramolecular environment for baseline resolution of all four Teneligliptin stereoisomers[1][2].

Comparative Data Assessment

Extensive screening trials evaluating various immobilized polysaccharide columns under both normal and polar organic modes reveal stark differences in resolving power for Teneligliptin[2].

Table 1: Performance Comparison of Chiral Stationary Phases
Chiral ColumnPolysaccharide BackboneDerivatizationTeneligliptin Resolution Capability
CHIRALPAK IA AmyloseTris(3,5-dimethylphenylcarbamate)Co-elution of intermediate isomers
CHIRALPAK IC CelluloseTris(3,5-dichlorophenylcarbamate)Baseline Resolution (Optimal)
CHIRALPAK ID AmyloseTris(3-chlorophenylcarbamate)Sub-optimal / Peak broadening
CHIRALPAK IE AmyloseTris(3,5-dichlorophenylcarbamate)Poor resolution (Despite similar derivatization to IC, the amylose backbone fails to provide necessary steric fit)
CHIRALPAK IF AmyloseTris(3-chloro-4-methylphenylcarbamate)Partial separation
CHIRALPAK IG AmyloseTris(3-chloro-5-methylphenylcarbamate)Partial separation
Table 2: Sensitivity Metrics on the CHIRALPAK IC-3 Column

Under optimized conditions using a 3 µm particle size variant (CHIRALPAK IC-3), the limits of detection (LOD) and quantification (LOQ) demonstrate the method's high sensitivity suitable for pharmaceutical quality control[2].

StereoisomerLOD (µg/mL)LOQ (µg/mL)
TNGP (API, 2S, 4S) 0.0360.110
R,S-isomer 0.0290.090
S,R-isomer 0.0380.011*
R,R-isomer 0.0200.060

(Note: The published LOQ for the S,R-isomer appears as 0.011 µg/mL in the source literature[2]; however, given standard analytical ratios where LOQ ≈ 3 × LOD, this is likely a typographical inversion in the original text and should be interpreted with analytical caution).

Experimental Workflow and Logic

To ensure trustworthiness and reproducibility, analytical method development must be a self-validating system. The workflow below maps out the critical paths and internal checks required to lock in the optimal method for Teneligliptin.

G Start Start: Chiral HPLC Method Development for Teneligliptin Screen Screen CSPs: IA, IC, ID, IE, IF, IG (Evaluate Backbone & Derivatization) Start->Screen Decision Select Best Resolution CSP (Cellulose vs. Amylose Fit) Screen->Decision BestCSP CHIRALPAK IC-3 Selected (Optimal steric constraints) Decision->BestCSP MP_Opt Optimize Mobile Phase Add Basic Modifier (Ethanolamine) BestCSP->MP_Opt Temp_Opt Optimize Column Temp (Decrease to 15°C for Enthalpic Gain) MP_Opt->Temp_Opt FinalMethod Final Validated Method SST: Baseline separation > 1.5 Temp_Opt->FinalMethod

Workflow logic for chiral HPLC method development of Teneligliptin stereoisomers.

Validated Experimental Protocol

The following step-by-step methodology utilizes the CHIRALPAK IC-3 column to achieve precise, accurate, and linear (


) quantitation of bulk Teneligliptin without interference[2].
Phase 1: Reagent and Mobile Phase Preparation
  • Solvent Selection : Utilize HPLC-grade Ethanol and Acetonitrile.

  • Basic Modifier Addition : Teneligliptin contains highly basic secondary/tertiary amines. To prevent these basic moieties from strongly interacting with residual silanols on the silica support (which causes severe peak tailing), a basic modifier is strictly required. Add 0.1% v/v Ethanolamine [2].

  • Mobile Phase Blending : Prepare the isocratic mobile phase in a ratio of Ethanol : Acetonitrile : Ethanolamine (90:10:0.1% v/v/v) [1][2].

  • Filtration : Filter the mixture through a 0.45 µm solvent compatible membrane filter and sonicate to degas.

Phase 2: Chromatographic System Setup
  • Column Installation : Mount a CHIRALPAK IC-3 column (Dimensions: 4.6 × 250 mm, 3 µm particle size).

  • Thermodynamic Control (Column Oven) : Set the column oven temperature to strictly 15 °C [2][3]. Causality: Chiral resolution is primarily an enthalpy-driven process (

    
    ). Lowering the temperature decreases the entropic penalty (
    
    
    
    ), thereby magnifying the specific stereochemical interactions between the analyte and the CSP, leading to superior peak resolution.
  • Flow Dynamics : Set the isocratic flow rate to 0.7 mL/min [3].

  • Detection : Configure the UV-Vis/PDA detector to a wavelength of 250 nm [2].

Phase 3: System Suitability Testing (Self-Validation)
  • Inject a mixed standard containing equal concentrations of the TNGP API, R,S-isomer, S,R-isomer, and R,R-isomer.

  • Monitor the chromatogram for a total runtime sufficient to capture all four distinct peaks.

  • Validation Gate : Proceed with sample analysis only if the resolution (

    
    ) between all consecutive stereoisomer peaks is 
    
    
    
    and the tailing factor (
    
    
    ) is
    
    
    . This confirms that the basic modifier successfully masked silanol activity and that the column temperature is providing sufficient enthalpic separation.

References

  • Gunnam, S., Choppari, T., Narayana, C. L., Cherla, P. M., & Siddiqui, S. I. "s Development and Validation of Teneligliptin Stereoisomers by HPLC Using Cellulose Based Immobilized Polysaccharide Chiral Stationary Phase". Current Pharmaceutical Analysis, Volume 17, Issue 10, Dec 2021, p. 1317 - 1322. Available at:[Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.